UNC9036
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C73H95N17O11S |
|---|---|
Peso molecular |
1418.7 g/mol |
Nombre IUPAC |
2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C73H95N17O11S/c1-10-89-56(35-45(3)83-89)68(96)81-71-79-54-38-51(66(94)75-26-17-15-13-12-14-16-21-60(92)80-64(73(6,7)8)70(98)88-43-52(91)41-55(88)67(95)76-42-48-22-24-49(25-23-48)63-47(5)77-44-102-63)40-58(99-9)61(54)86(71)28-18-19-29-87-62-53(78-72(87)82-69(97)57-36-46(4)84-90(57)11-2)37-50(65(74)93)39-59(62)101-32-20-27-85-30-33-100-34-31-85/h18-19,22-25,35-40,44,52,55,64,91H,10-17,20-21,26-34,41-43H2,1-9H3,(H2,74,93)(H,75,94)(H,76,95)(H,80,92)(H,78,82,97)(H,79,81,96)/b19-18+/t52-,55+,64+/m1/s1 |
Clave InChI |
BDSHEGJPPSYXPH-MGKALCIBSA-N |
SMILES isomérico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCCCCCCCC(=O)N[C@@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC |
SMILES canónico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCCCCCCCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC |
Origen del producto |
United States |
Foundational & Exploratory
The Bifunctional Mechanism of UNC9036: A PROTAC-Based STING Degrader
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UNC9036 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein. As a critical component of the innate immune system, STING's activation must be tightly regulated, as aberrant signaling can lead to autoinflammatory diseases. This compound presents a novel therapeutic strategy by not only modulating STING activity but also by targeting the protein for removal. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Introduction to this compound
This compound is a heterobifunctional molecule composed of three key components: a STING-binding moiety, a linker, and an E3 ubiquitin ligase-recruiting ligand.[1] Specifically, it utilizes the potent STING agonist diABZI to engage the STING protein and the small molecule VH032 to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-functionality allows this compound to first activate STING and then trigger its ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the STING protein.
-
STING Engagement and Activation : The diABZI portion of this compound binds to the ligand-binding domain of STING, inducing a conformational change that leads to its activation.[1][2] This activation includes the phosphorylation of STING.[2]
-
Ternary Complex Formation : The VH032 moiety of this compound simultaneously binds to the VHL E3 ubiquitin ligase. This brings the activated, phosphorylated STING protein into close proximity with VHL, forming a ternary STING-UNC9036-VHL complex.
-
Ubiquitination : Once the ternary complex is formed, VHL, as part of the Cullin-RING E3 ligase (CRL) complex, catalyzes the transfer of ubiquitin molecules to the phosphorylated STING protein.
-
Proteasomal Degradation : The polyubiquitinated STING is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total STING protein levels.[1][2]
This targeted degradation of STING effectively shuts down its downstream signaling, including the phosphorylation of IRF3 and the subsequent production of type I interferons like IFNβ.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its components.
| Compound | Parameter | Value | Cell Line/System |
| This compound | DC50 | 227 nM | Caki-1 |
Table 1: Degradation Potency of this compound.
| Component | Parameter | Value | Target |
| diABZI | EC50 (human) | 130 nM | STING |
| diABZI | EC50 (mouse) | 186 nM | STING |
| VH032 | Kd | 185 nM | VHL |
Table 2: Binding Affinities and Potencies of this compound Components.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for STING Degradation
This protocol is used to assess the dose-dependent degradation of STING protein in response to this compound treatment.
-
Cell Culture and Treatment : Seed Caki-1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against STING (e.g., Cell Signaling Technology, #13647, 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
VHL Depletion Assay
This experiment demonstrates the VHL-dependency of this compound-mediated STING degradation.
-
VHL Knockdown : Transduce Caki-1 cells with lentiviral particles containing shRNA targeting VHL or a non-targeting control shRNA. Select for transduced cells using puromycin.
-
Verification of Knockdown : Confirm the knockdown of VHL expression by Western blotting.
-
This compound Treatment : Treat both control and VHL-depleted cells with this compound (e.g., 1 µM) for 24 hours.
-
Analysis : Assess STING protein levels by Western blotting as described in section 4.1. A rescue of STING degradation in VHL-depleted cells indicates a VHL-dependent mechanism.
Viral Plaque Assay
This assay evaluates the functional consequence of STING degradation on the antiviral response.
-
Cell Treatment : Treat Caki-1 cells with this compound (e.g., 1 µM) or a vehicle control for 24 hours.
-
Viral Infection : Infect the cells with a serial dilution of Herpes Simplex Virus 1 (HSV-1) for 1 hour.
-
Overlay : Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict viral spread to adjacent cells.
-
Plaque Visualization : After 2-3 days of incubation, fix the cells with methanol and stain with crystal violet to visualize the viral plaques.
-
Quantification : Count the number of plaques to determine the viral titer. An increase in plaque formation in this compound-treated cells indicates a compromised antiviral response due to STING degradation.[2]
Quantitative Real-Time PCR (qRT-PCR) for IFNβ Expression
This method quantifies the suppression of STING-mediated downstream signaling.
-
Cell Treatment and Stimulation : Pre-treat Caki-1 cells with this compound (e.g., 1 µM) for 6 hours. Stimulate the cells with a STING agonist like cGAMP for another 6 hours.
-
RNA Extraction and cDNA Synthesis : Isolate total RNA from the cells using a commercial kit and reverse transcribe it into cDNA.
-
qRT-PCR : Perform qRT-PCR using primers specific for IFNβ and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis : Analyze the data using the ΔΔCt method to determine the relative fold change in IFNβ mRNA expression. A reduction in IFNβ expression in this compound-treated cells demonstrates the suppression of STING signaling.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
UNC9036: A Technical Guide to a VHL-Recruiting STING Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNC9036, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein. This document outlines the mechanism of action, quantitative performance data, and detailed experimental protocols relevant to the study of this compound.
Core Concept: Targeted Protein Degradation of STING
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate the STING protein. It is composed of a ligand that binds to the STING protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of STING, marking it for degradation by the proteasome.[1][2]
Mechanism of Action
This compound's mechanism is a multi-step process. The degrader first binds to and activates STING, leading to its phosphorylation. The VHL ligand component of this compound then recruits the VHL E3 ligase to the activated, phosphorylated STING protein. This proximity induces the transfer of ubiquitin molecules to STING, leading to its recognition and subsequent degradation by the proteasome.[2] This targeted degradation effectively shuts down STING-mediated downstream signaling pathways, which are implicated in various inflammatory and autoimmune diseases.
dot
Caption: this compound-mediated STING degradation pathway.
Quantitative Data Presentation
This compound has been demonstrated to be a potent degrader of the STING protein. The following tables summarize the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 | Caki-1 | 227 nM | [2] |
| Dmax | Caki-1 | >80% | [1] |
| Experimental Condition | Cell Line | Result | Reference |
| 1 µM this compound for 0-24h | Caki-1 | Time-dependent degradation of STING | [2][3] |
| 316 nM this compound for 6h | Caki-1 | Reduction in STING protein abundance | [4] |
| 316 nM this compound pretreatment followed by ISD90 stimulation | Caki-1 | Dampened DNA sensing signaling | [4] |
Note: Further quantitative data, such as IC50 values for downstream signaling inhibition and DC50/Dmax in other cell lines, are not extensively available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Western Blot for STING Degradation
This protocol is designed to assess the extent of STING protein degradation in response to this compound treatment.
Materials:
-
Caki-1 cells
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STING, anti-VHL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed Caki-1 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at desired concentrations (e.g., 0-31.6 µM) or a time course (e.g., 0-24 hours with 1 µM this compound).[5] Use DMSO as a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
dot
Caption: Workflow for Western Blot analysis.
Cellular Viability Assay
To assess the cytotoxic effects of this compound, a standard cell viability assay such as the MTT or MTS assay can be performed.
Materials:
-
Caki-1 cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caki-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control and wells with untreated cells.
-
Incubation: Incubate the plate for a period that corresponds to the degradation experiment (e.g., 24 hours).
-
Assay Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Quantification of IFN-β Transcription (RT-qPCR)
This protocol is used to measure the effect of this compound on the downstream signaling of STING by quantifying the transcription of Interferon-β (IFN-β).
Materials:
-
Caki-1 cells
-
This compound
-
ISD90 (STING agonist)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Pre-treat Caki-1 cells with this compound (e.g., 316 nM) or DMSO for 6 hours.
-
STING Stimulation: Stimulate the cells with a STING agonist such as ISD90 (5 µg/mL) for a specified time (e.g., 4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and primers for IFN-β and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of IFN-β mRNA, normalized to the housekeeping gene.
Logical Relationships and Further Considerations
The efficacy of a PROTAC like this compound is dependent on the interplay between its three main components: the STING ligand, the VHL ligand, and the linker.
dot
Caption: Components of this compound and their roles.
Selectivity: The selectivity of this compound for STING over other proteins is a critical aspect of its therapeutic potential. However, comprehensive selectivity profiling data for this compound is not currently available in the public domain.
Pharmacokinetics and In Vivo Efficacy: Information regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and the in vivo efficacy of this compound has not been reported in the reviewed scientific literature. Further studies are required to evaluate its potential as a therapeutic agent in a whole-organism context.
Conclusion
This compound is a potent and specific degrader of the STING protein, operating through a VHL-dependent proteasomal pathway. Its ability to effectively reduce STING protein levels and dampen downstream inflammatory signaling highlights its potential as a valuable research tool and a starting point for the development of therapeutics for STING-driven diseases. Further investigation into its broader quantitative performance, selectivity, and in vivo characteristics is warranted.
References
The Pivotal Role of UNC93B1 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
UNC93B1, a multipass transmembrane protein residing in the endoplasmic reticulum (ER), has emerged as a master regulator of innate immunity. Its primary function lies in orchestrating the trafficking and signaling of a specific subset of Toll-like receptors (TLRs)—namely TLR3, TLR7, TLR8, and TLR9—which are responsible for detecting nucleic acids from pathogens. Dysregulation of UNC93B1 function is intrinsically linked to both immunodeficiency and autoimmune diseases, making it a critical area of research for therapeutic intervention. This technical guide provides an in-depth overview of UNC93B1's role in innate immunity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways and workflows involved.
UNC93B1: The Chaperone of Nucleic Acid-Sensing TLRs
UNC93B1 is indispensable for the proper localization and function of endosomal TLRs. In the absence of functional UNC93B1, these TLRs are retained in the ER, rendering them unable to encounter their respective ligands (pathogen-derived nucleic acids) within endolysosomes. This leads to a compromised innate immune response against viral and bacterial infections.[1][2][3] Conversely, mutations in UNC93B1 that alter its regulatory functions can lead to hyperactive TLR signaling and contribute to the development of autoimmune diseases like systemic lupus erythematosus (SLE).[4][5][6][7][8]
Differential Trafficking of TLRs
A key aspect of UNC93B1 function is its ability to differentially regulate the trafficking of various TLRs. This differential trafficking is crucial for maintaining a balanced immune response and preventing autoimmunity.
-
TLR9 Trafficking: The trafficking of TLR9 from the cell surface to endolysosomes is dependent on the interaction of UNC93B1 with the adaptor protein complex 2 (AP-2).[1][2][9] This interaction is mediated by a tyrosine-based sorting motif (YxxΦ) in the C-terminal tail of UNC93B1.[10] Disruption of this interaction leads to impaired TLR9 signaling.
-
TLR7 Regulation: Unlike TLR9, TLR7 signaling is dampened by the interaction of UNC93B1 with Syntenin-1, a PDZ domain-containing adaptor protein.[4][5][11][12] This interaction is phosphorylation-dependent and facilitates the sorting of TLR7 into intraluminal vesicles of multivesicular bodies, which is thought to terminate signaling.[4][5] Mutations that disrupt the UNC93B1-Syntenin-1 interaction result in enhanced TLR7 signaling and can lead to TLR7-dependent autoimmunity.[4][11]
-
The D34A Mutation: A notable example of differential regulation is the D34A mutation in UNC93B1. This mutation leads to a bias in TLR trafficking, favoring TLR7 over TLR9.[3][8] Cells expressing the D34A mutant exhibit hyper-responsiveness to TLR7 ligands and hypo-responsiveness to TLR9 ligands.[3] This imbalance is attributed to an increased association of the D34A mutant with TLR7 and a decreased association with TLR9.[3]
Quantitative Data on UNC93B1 Function
The following tables summarize key quantitative data from studies on UNC93B1, providing a comparative overview of its impact on TLR signaling and protein stability.
Table 1: Effect of UNC93B1 Mutations on TLR-Mediated Cytokine Production
| UNC93B1 Variant | Cell Type | TLR Ligand | Cytokine Measured | Fold Change vs. Wild-Type | Reference |
| D34A | Bone Marrow-Derived Dendritic Cells | R848 (TLR7) | TNF-α | Increased | [3] |
| D34A | Bone Marrow-Derived Dendritic Cells | CpG DNA (TLR9) | TNF-α | Decreased | [3] |
| PKP/AAA | RAW Macrophages | R848 (TLR7) | TNF-α | ~2-3 fold increase | [4] |
| R95L | HEK293T cells | R848 (TLR7/8) | NF-κB Reporter Activity | Increased | [6] |
| R336C | Bone Marrow-Derived Macrophages | R848 (TLR7) | Cytokines | Increased | [13] |
| T93I | THP-1 cells | R848 (TLR7/8) | TNF-α | Increased | [7] |
Table 2: Impact of UNC93B1 on TLR Protein Half-Life
| TLR | Cell Line | Condition | Half-life (hours) | Reference |
| TLR3 | HEK293T | TLR3 alone | ~3.8 | [14] |
| TLR3 | HEK293T | TLR3 + UNC93B1 | ~12 | [14] |
| TLR9 | HEK293T | TLR9 alone | ~1.8 | [14] |
| TLR9 | HEK293T | TLR9 + UNC93B1 | ~3.1 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of UNC93B1.
Co-immunoprecipitation (Co-IP) to Assess UNC93B1-TLR Interaction
This protocol is designed to analyze the interaction between UNC93B1 and its associated TLRs.
Materials:
-
Cells expressing tagged versions of UNC93B1 (e.g., FLAG-tag) and a TLR (e.g., HA-tag).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 5 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Antibody-conjugated magnetic beads (e.g., anti-FLAG M2 magnetic beads).
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: SDS-PAGE sample buffer or a buffer containing a competitive peptide (e.g., 3xFLAG peptide).
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation: Add the clarified lysate to pre-washed antibody-conjugated magnetic beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or 95°C, depending on the elution method.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tagged proteins (e.g., anti-FLAG and anti-HA).
Luciferase Reporter Assay for TLR Signaling
This assay is used to quantify the activation of downstream signaling pathways, such as NF-κB, upon TLR stimulation.
Materials:
-
HEK293T cells.
-
Expression plasmids for the TLR of interest, UNC93B1 (wild-type or mutant), an NF-κB-driven firefly luciferase reporter, and a constitutively active Renilla luciferase reporter (for normalization).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
TLR ligand (e.g., R848 for TLR7/8, CpG DNA for TLR9).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the expression plasmids for the TLR, UNC93B1, NF-κB-luciferase, and Renilla luciferase.
-
Stimulation: 24-48 hours post-transfection, stimulate the cells with the appropriate TLR ligand for 6-16 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over unstimulated controls.[4][15][16][17]
Flow Cytometry for Intracellular Cytokine Staining
This protocol allows for the quantification of cytokine production at the single-cell level following TLR stimulation.
Materials:
-
Immune cells (e.g., bone marrow-derived macrophages, dendritic cells).
-
TLR ligand.
-
Brefeldin A (protein transport inhibitor).
-
Fixation/Permeabilization buffer.
-
Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines (e.g., TNF-α).
-
Flow cytometer.
Procedure:
-
Cell Stimulation: Stimulate the cells with the TLR ligand for a specified time (e.g., 4-6 hours). Add Brefeldin A for the last 2-4 hours of stimulation to block cytokine secretion.
-
Surface Staining: Harvest the cells and stain them with antibodies against cell surface markers to identify the cell population of interest.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against the intracellular cytokine of interest.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.
Visualizing UNC93B1-Mediated Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving UNC93B1.
UNC93B1-Mediated TLR Trafficking Pathway
References
- 1. UNC93B1 mediates differential trafficking of endosomal TLRs | eLife [elifesciences.org]
- 2. UNC93B1 mediates differential trafficking of endosomal TLRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unc93B1 biases Toll-like receptor responses to nucleic acid in dendritic cells toward DNA- but against RNA-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unc93b1 recruits Syntenin-1 to dampen TLR7 signaling and prevent autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. Large-scale mutational analysis identifies UNC93B1 variants that drive TLR-mediated autoimmunity in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UNC93B1 Mediates Differential Trafficking of Endosomal Toll-like Receptors [escholarship.org]
- 10. The UNC93B1 tyrosine-based motif regulates trafficking and TLR responses via separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Gain-of-function human UNC93B1 variants cause systemic lupus erythematosus and chilblain lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | N-glycosylation of UNC93B1 at a Specific Asparagine Residue Is Required for TLR9 Signaling [frontiersin.org]
An In-depth Technical Guide to UNC9036 and the VHL-Dependent Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. This guide provides a comprehensive technical overview of UNC9036, a PROTAC designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein, and delves into the intricacies of the von Hippel-Lindau (VHL)-dependent degradation pathway it hijacks.
This compound is a PROTAC-based STING degrader with a demonstrated half-maximal degradation concentration (DC50) of 227 nM in Caki-1 cells.[1][2] Its mechanism of action is dependent on the proteasome and the VHL E3 ligase.[1][2] This guide will detail the quantitative metrics of this compound's activity, provide in-depth experimental protocols for its characterization, and visualize the key molecular pathways and experimental workflows involved.
This compound: A Quantitative Profile
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | Caki-1 | 227 | >90% (estimated from dose-response curves) | [Zhu et al., 2023] |
| This compound | A498 | Not explicitly stated | Not explicitly stated | [Zhu et al., 2023] |
| This compound | RCC10 | Not explicitly stated | Not explicitly stated | [Zhu et al., 2023] |
The VHL-Dependent Degradation Pathway
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). This complex plays a crucial role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. The canonical substrate for the VHL E3 ligase complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α).
The process begins with the E1 ubiquitin-activating enzyme, which activates a ubiquitin molecule in an ATP-dependent manner. This activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. The VHL E3 ligase complex, composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1, recruits the ubiquitin-loaded E2 enzyme. VHL then specifically binds to the target protein, bringing it into close proximity with the E2 enzyme. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The repetition of this cycle leads to the formation of a polyubiquitin chain on the target protein, which acts as a signal for recognition and degradation by the 26S proteasome.
This compound Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the STING protein (diABZI), a ligand that recruits the VHL E3 ligase (VH032), and a chemical linker that connects the two.[1] By simultaneously binding to both STING and VHL, this compound brings the E3 ligase into close proximity to STING, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of STING effectively abrogates its downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its interaction with the VHL-dependent degradation pathway.
Western Blot Analysis for STING Degradation
This protocol is used to quantify the degradation of STING protein in cells treated with this compound.
Materials:
-
Caki-1, A498, or RCC10 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, #89900)
-
Protease Inhibitor Cocktail (Sigma-Aldrich, #P8340)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, #23225)
-
Laemmli Sample Buffer (Bio-Rad, #1610747)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-STING (D2P2F) (Cell Signaling Technology, #13647)
-
Mouse anti-β-actin (AC-15) (Sigma-Aldrich, #A5441)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against STING and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the STING protein levels are normalized to the loading control.
Immunoprecipitation of VHL-STING Complex
This protocol is used to demonstrate the interaction between VHL and STING, which is facilitated by this compound.
Materials:
-
Cells treated with this compound or DMSO
-
IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., Rabbit anti-VHL)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western blot (anti-STING, anti-VHL)
Procedure:
-
Cell Lysis: Lyse treated cells with IP Lysis Buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody against VHL overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in Elution Buffer and boiling.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against STING and VHL. The presence of a STING band in the VHL immunoprecipitate indicates an interaction between the two proteins.
In Vitro Ubiquitination Assay
This protocol is used to demonstrate the ubiquitination of STING in the presence of the VHL E3 ligase complex and this compound.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UBE2D2)
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Recombinant STING protein
-
Ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Anti-STING antibody for Western blot
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VBC complex, STING protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add PROTAC: Add this compound or DMSO to the respective reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-STING antibody. A high-molecular-weight smear or ladder of bands above the unmodified STING protein indicates polyubiquitination.
Experimental Workflow for this compound Evaluation
The development and characterization of a PROTAC like this compound involves a systematic workflow to assess its efficacy and mechanism of action.
Conclusion
This compound serves as a potent and specific degrader of the STING protein by effectively hijacking the VHL E3 ligase complex. This technical guide provides a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation. The detailed quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms offer a solid foundation for understanding and utilizing this compound and the broader principles of VHL-dependent protein degradation. As the field of PROTACs continues to expand, a thorough understanding of these fundamental concepts and methodologies will be crucial for the successful development of novel therapeutics.
References
Investigating the discovery and development of UNC9036
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9036 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein.[1][2][3] As a critical component of the innate immune system, STING plays a pivotal role in the response to cytosolic DNA, triggering inflammatory and antiviral responses.[1][4] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][4][5] this compound offers a novel therapeutic strategy by not just inhibiting STING, but by promoting its targeted degradation, thereby potentially leading to a more profound and sustained suppression of the pathway.[1]
This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological evaluation of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the targeted degradation of STING.
Discovery and Design
This compound was developed as a PROTAC that hijacks the cell's natural protein disposal machinery to eliminate STING.[1] Its design is a heterobifunctional molecule comprising three key components:
-
A STING-binding ligand: this compound incorporates a derivative of diABZI, a known STING agonist.[1][2] This moiety directs the PROTAC to the STING protein.
-
An E3 ligase-recruiting ligand: The molecule includes VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This part of the PROTAC recruits the cellular machinery responsible for tagging proteins for degradation.
-
A flexible linker: A chemical linker connects the STING-binding and VHL-recruiting ligands, facilitating the formation of a stable ternary complex between STING and VHL.[1][2]
The design strategy of using a STING agonist as the targeting ligand is an innovative approach. This allows this compound to first bind to and activate STING, leading to its phosphorylation. The VHL ligand then recruits the VHL E3 ligase to this activated, phosphorylated STING, marking it for degradation by the proteasome.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Reference |
| DC50 | 227 nM | Caki-1 | [1][2][3] |
Mechanism of Action
This compound mediates the degradation of STING through a proteasome- and VHL-dependent mechanism.[1][2] The proposed mechanism of action is a multi-step process:
-
Binding to STING: The diABZI-derived portion of this compound binds to the STING protein.[1][2]
-
STING Activation and Phosphorylation: Binding of the agonist component of this compound activates STING, leading to its phosphorylation.[1][2]
-
Ternary Complex Formation: The VH032 moiety of this compound recruits the VHL E3 ubiquitin ligase, forming a ternary complex with the phosphorylated STING protein.[1]
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase catalyzes the attachment of ubiquitin chains to STING.
-
Proteasomal Degradation: The poly-ubiquitinated STING is then recognized and degraded by the 26S proteasome.[1][2]
This mechanism is supported by experimental evidence demonstrating that the degradation of STING by this compound can be rescued by treatment with the proteasome inhibitor MG132 and is diminished in cells with depleted VHL levels.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the STING signaling pathway, the mechanism of this compound, and a typical experimental workflow for its evaluation.
Caption: The cGAS-STING signaling pathway is activated by cytosolic dsDNA.
Caption: this compound facilitates the VHL-mediated ubiquitination and proteasomal degradation of STING.
Caption: A general workflow for evaluating the biological activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Treatments
-
Cell Lines: Caki-1 (human renal cell carcinoma) cells are a commonly used cell line for studying this compound.
-
Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. This compound, or a negative control compound, is then added to the culture medium at the desired concentrations for various time points (e.g., 0-24 hours). For experiments involving STING pathway activation, cells are pre-treated with this compound before stimulation with a STING agonist like ISD90.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against STING, phosphorylated IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Viral Plaque Assay
-
Cell Seeding and Treatment: Caki-1 cells are seeded in 6-well plates and treated with this compound or a vehicle control.
-
Viral Infection: Cells are then infected with a serial dilution of Herpes Simplex Virus-1 (HSV-1).
-
Plaque Formation: After infection, the cells are overlaid with a medium containing carboxymethylcellulose to restrict viral spread to adjacent cells, allowing for the formation of distinct plaques.
-
Plaque Visualization and Quantification: After a suitable incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is then counted to determine the viral titer. An increase in plaque formation in this compound-treated cells indicates a suppression of the antiviral response.
Biological Activity and Effects
This compound has been shown to effectively degrade STING in a time- and dose-dependent manner in Caki-1 cells.[2] This degradation of STING leads to a functional suppression of the innate immune response. Specifically, pre-treatment of cells with this compound reduces the phosphorylation of IRF3 and the subsequent transcription of interferon-β (IFNβ) upon stimulation with a STING agonist.
Furthermore, this compound-mediated degradation of STING has been demonstrated to impair the cellular antiviral response. In viral plaque assays, treatment with this compound resulted in a significant increase in the number of viral plaques, indicating a compromised ability of the cells to control viral replication.
Conclusion
This compound is a valuable tool for studying the role of STING in health and disease and represents a promising therapeutic strategy for the treatment of STING-driven inflammatory and autoimmune conditions. Its ability to induce the targeted degradation of STING offers a distinct advantage over traditional inhibitors, potentially leading to a more complete and durable suppression of the pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize or further develop this potent STING degrader.
References
- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule induced STING degradation facilitated by the HECT ligase HERC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to UNC9036: A STING-Targeting PROTAC
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of UNC9036, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the STimulator of INterferon Genes (STING) protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeted protein degradation.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that consists of three key components: a ligand that binds to the STING protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The STING-binding component is derived from diABZI, a known STING agonist, while the VHL ligand is based on VH032.[1][2]
Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇₃H₉₅N₁₇O₁₁S | [1] |
| Molecular Weight | 1418.71 g/mol | [1] |
| SMILES | O=C(NCCCCCCCCC(N--INVALID-LINK--C3=C(C)N=CS3)=O)C--INVALID-LINK--O)=O">C@@HC(C)(C)C)=O)C4=CC5=C(C(OC)=C4)N(C/C=C/CN6C(NC(C7=CC(C)=NN7CC)=O)=NC8=C6C(OCCCN9CCOCC9)=CC(C(N)=O)=C8)C(NC(C%10=CC(C)=NN%10CC)=O)=N5 | [2] |
| Solubility | Data not publicly available. As a PROTAC molecule, this compound is expected to have limited aqueous solubility. | |
| Stability | Data not publicly available. |
2D Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
Biological Activity and Mechanism of Action
This compound is a potent degrader of the STING protein, with a reported DC₅₀ (concentration for 50% degradation) of 227 nM in Caki-1 human kidney cancer cells.[2] Its mechanism of action is dependent on both the proteasome and the VHL E3 ligase.[2]
The degradation process initiated by this compound involves a series of orchestrated steps:
-
STING Binding and Activation: The diABZI-derived warhead of this compound binds to and activates the STING protein.
-
STING Phosphorylation: Upon activation, STING undergoes phosphorylation.
-
Ternary Complex Formation: The VH032-derived ligand of this compound recruits the VHL E3 ubiquitin ligase, leading to the formation of a STING-UNC9036-VHL ternary complex.
-
Ubiquitination: Within the ternary complex, VHL ubiquitinates the phosphorylated STING protein.
-
Proteasomal Degradation: The polyubiquitinated STING is then recognized and degraded by the 26S proteasome.
This targeted degradation of STING effectively suppresses its downstream signaling pathways, which are involved in the innate immune response.
Signaling Pathway of this compound-Mediated STING Degradation
This compound facilitates the degradation of STING via the ubiquitin-proteasome system.
Experimental Protocols
The following is a representative experimental protocol for evaluating the STING degradation activity of this compound using Western Blotting.
Western Blotting Protocol for STING Degradation
1. Cell Culture and Treatment:
- Culture Caki-1 cells in appropriate growth medium until they reach 70-80% confluency.
- Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a specified duration (e.g., 2, 4, 8, 12, 24 hours).
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for STING overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize the STING protein levels to the loading control to determine the extent of degradation.
Experimental Workflow for this compound Evaluation
A typical workflow for assessing the efficacy of this compound in degrading STING.
Conclusion
This compound represents a significant advancement in the development of targeted protein degraders for modulating the innate immune system. Its ability to potently and selectively degrade STING offers a promising therapeutic strategy for the treatment of various diseases where STING signaling is dysregulated, such as autoimmune disorders and certain cancers. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial in translating its preclinical efficacy into clinical applications.
References
UNC9036 for studying autoimmune and inflammatory diseases
An In-depth Technical Guide to UNC9036 for Autoimmune and Inflammatory Disease Research
Introduction
Chronic and unregulated activation of the innate immune system is a hallmark of many autoimmune and inflammatory diseases. The Stimulator of Interferon Genes (STING) pathway plays a crucial role in orchestrating innate immune responses to cytosolic DNA.[1][2] Consequently, aberrant STING signaling has been implicated in the pathogenesis of various autoimmune disorders, making it a compelling target for therapeutic intervention.[1][3][4] this compound is a novel chemical probe designed to modulate this pathway not by inhibition, but by targeted protein degradation. This guide provides a detailed overview of this compound, its mechanism of action, experimental protocols for its use, and its potential applications in studying and developing treatments for autoimmune and inflammatory diseases.
This compound: A PROTAC-based STING Degrader
This compound is a heterobifunctional molecule known as a Proteolysis-targeting chimera (PROTAC). PROTACs are designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[5] this compound is composed of three key components: a STING agonist (diABZI), a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This design allows this compound to selectively target the STING protein for degradation, thereby suppressing downstream inflammatory signaling.[1][7]
Mechanism of Action
The mechanism of this compound-mediated STING degradation is a multi-step process that leverages the cell's natural protein disposal machinery.[6][7][8]
-
Binding and Activation: The diABZI portion of this compound binds to and activates the STING protein.
-
Phosphorylation: Upon activation, STING undergoes phosphorylation.
-
E3 Ligase Recruitment: The VHL ligand component of this compound recruits the VHL E3 ubiquitin ligase to the phosphorylated STING protein.
-
Ubiquitination and Degradation: The recruited VHL ligase tags the STING protein with ubiquitin molecules, marking it for destruction by the 26S proteasome.
This targeted degradation is dependent on both VHL and the proteasome.[6][7] Studies have shown that depletion of VHL or inhibition of the proteasome can rescue STING protein levels in the presence of this compound.[6][9]
Quantitative Data
The efficacy of this compound has been quantified in cell-based assays. The following table summarizes key data points for its activity.
| Parameter | Value | Cell Line | Notes | Reference |
| DC₅₀ | 227 nM | Caki-1 | The concentration required to degrade 50% of STING protein. | [6][7] |
| Effective Concentration | 316 nM | Caki-1 | Used to demonstrate suppression of ISD90-induced innate immune responses. | [2][7] |
| Effective Concentration | 1 µM | Caki-1 | Used in time-course experiments to show time-dependent degradation of STING. | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the function and application of this compound. The following diagrams illustrate the STING signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Experimental Protocols
Protocol 1: Western Blot Analysis of STING Degradation
This protocol is designed to assess the ability of this compound to induce the degradation of STING protein in a time- and dose-dependent manner.
Materials:
-
Cell line of interest (e.g., Caki-1 renal carcinoma cells)[6]
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-STING, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed Caki-1 cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0 nM to 1000 nM) for a fixed time (e.g., 8-24 hours).[6][9] Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 4, 8, 12, 24 hours).[6]
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-STING and anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescence substrate and visualize bands using a digital imager.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize STING protein levels to the loading control to determine the extent of degradation.
Protocol 2: Assessment of STING Pathway Suppression
This protocol evaluates whether this compound-mediated STING degradation leads to a functional suppression of the downstream innate immune signaling pathway.[2][7]
Materials:
-
Cell line of interest (e.g., Caki-1)
-
This compound
-
DMSO (vehicle control)
-
STING agonist (e.g., ISD90, a 90-bp interferon stimulatory DNA)[2][7]
-
Materials for Western Blot (as above, including anti-pIRF3 and anti-IRF3 antibodies)
-
Materials for RT-qPCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for IFNB1 and a housekeeping gene)
Procedure:
-
Cell Seeding: Seed Caki-1 cells in 6-well plates.
-
Pre-treatment: Treat cells with this compound (e.g., 316 nM) or a DMSO control for 6 hours to allow for STING degradation.[2][7]
-
Stimulation: After the pre-treatment period, stimulate the cells by transfecting them with a STING agonist like ISD90 (e.g., 5 µg/mL) for a specified time (e.g., 1-3 hours for pIRF3 analysis, 6-8 hours for mRNA analysis).[2]
-
Analysis:
-
Western Blot: Prepare cell lysates and perform Western blotting as described in Protocol 1. Probe the membrane for phosphorylated IRF3 (pIRF3), total IRF3, and a loading control. A reduction in the pIRF3/IRF3 ratio in this compound-treated cells indicates pathway suppression.[7]
-
RT-qPCR:
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers for the interferon-beta gene (IFNB1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative expression of IFNB1 mRNA. A decrease in IFNB1 expression in this compound-treated cells compared to the control demonstrates functional pathway inhibition.[7]
-
-
Conclusion and Future Directions
This compound represents a powerful chemical tool for investigating the role of the STING pathway in health and disease. As a targeted protein degrader, it offers a distinct advantage over traditional small-molecule inhibitors by physically removing the STING protein, potentially leading to a more profound and durable suppression of pathological signaling.[1] This makes it an invaluable asset for researchers in the fields of immunology, drug discovery, and autoimmune disease. Future studies utilizing this compound in relevant preclinical models of diseases such as systemic lupus erythematosus or Aicardi-Goutières syndrome will be critical in validating STING degradation as a viable therapeutic strategy for these debilitating conditions.[5]
References
- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 5. Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Foundational Research on PROTAC-Based STING Degraders
This guide provides an in-depth overview of the foundational research and methodologies associated with the development of Proteolysis Targeting Chimera (PROTAC)-based degraders for the Stimulator of Interferon Genes (STING) protein. It is intended for researchers, scientists, and drug development professionals actively working in the fields of targeted protein degradation, immunology, and oncology.
Introduction: Targeting STING with PROTAC Technology
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections as well as cellular damage.[1][2] Upon activation, STING triggers a cascade leading to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[1][3] However, aberrant or chronic activation of this pathway is implicated in various autoimmune and inflammatory diseases.[4][5]
Traditional therapeutic approaches have focused on inhibiting STING's signaling function. Proteolysis Targeting Chimeras (PROTACs) offer an alternative and potentially more potent strategy: the complete removal of the STING protein from the cell.[4] PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6][7] They consist of a ligand that binds the target protein (STING), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This ternary complex formation facilitates the ubiquitination of STING, marking it for destruction by the 26S proteasome.[6][8] This catalytic mechanism allows sub-stoichiometric concentrations of a PROTAC to eliminate a substantial population of the target protein.[8]
Mechanism of Action: PROTAC-Mediated Degradation
The fundamental action of a PROTAC is to act as a bridge between the target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. This process hijacks the natural protein degradation machinery of the cell.
The cGAS-STING Signaling Pathway
Understanding the STING signaling pathway is essential for designing and evaluating STING degraders. The pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).
Quantitative Data on Foundational STING Degraders
The development of STING degraders is a rapidly advancing field. The table below summarizes quantitative data for several early-stage and foundational STING PROTACs reported in the literature. DC₅₀ represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dₘₐₓ is the maximum degradation achieved.
| Degrader Name | E3 Ligase Recruited | DC₅₀ (µM) | Cell Line | Key Findings & Reference |
| SP23 | Cereblon (CRBN) | 3.2 | THP-1 | First-in-class STING-targeting PROTAC; effectively suppressed cGAMP-induced signaling.[4] |
| PROTAC STING degrader-2 | Von Hippel-Lindau (VHL) | 0.53 | Not Specified | Covalently binds STING to induce degradation.[9][10] |
| ST9 | Cereblon (CRBN) | 0.62 | Not Specified | Features optimized rigid linkers, showing renoprotective effects in an acute kidney injury model.[4][9] |
| UNC8899 | Von Hippel-Lindau (VHL) | 0.924 | Not Specified | VHL-recruiting STING PROTAC for viral/bacterial infection research.[9] |
| UNC9036 | Not Specified | 0.227 | Not Specified | A potent PROTAC-based STING degrader.[9] |
| TH35 | Cereblon (CRBN) | Not Specified | Human/Murine cells | Potent and selective cGAS-STING degradation; effective in a murine colitis model.[4] |
| Compound 2h | Not Specified | 3.23 | Not Specified | Showed sustained degradation for 72 hours.[4] |
| P8 | Cereblon (CRBN) | 2.58 (24h) | THP-1 | Degrades STING via the lysosomal pathway in THP-1 cells.[5] |
| STING Degrader-2 (SI-43) | Not Specified | 0.31 / 0.76 | Not Specified | Induces proteasome-independent degradation of specific STING mutants (S154, M155).[9] |
Experimental Protocols & Workflow
The evaluation of a novel STING degrader involves a series of well-defined experiments to characterize its efficacy, selectivity, and mechanism of action.
General Experimental Workflow
A typical workflow for assessing a STING degrader begins with cellular assays to confirm degradation and downstream pathway inhibition, followed by more complex mechanistic studies.
Protocol 1: Cellular STING Degradation Assay via Western Blot
This protocol is used to quantify the reduction in cellular STING protein levels following treatment with a PROTAC degrader.
-
1. Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 monocytes) at a density of 0.5 - 1.0 x 10⁶ cells/mL in 12-well plates and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the STING PROTAC degrader in complete culture medium. A typical concentration range would be 0.01 µM to 30 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and add the medium containing the degrader or vehicle.
-
Incubate for a specified time (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
-
-
2. Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the final PBS wash and add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
3. Protein Quantification:
-
Carefully transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against STING overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-Actin).
-
Wash the membrane 3-4 times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3-4 times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
5. Data Analysis:
Protocol 2: Assessment of Downstream STING Pathway Inhibition via IFN-β ELISA
This protocol measures the functional consequence of STING degradation by quantifying the reduction in a key downstream cytokine, Interferon-β (IFN-β).[13]
-
1. Cell Culture and Pre-treatment:
-
Seed cells (e.g., THP-1) in a 96-well plate at a density of 5 x 10⁵ cells/well.[13]
-
Pre-treat the cells with various concentrations of the STING PROTAC degrader (and a vehicle control) for a sufficient duration to achieve degradation (e.g., 12-24 hours).
-
-
2. STING Pathway Activation:
-
3. Sample Collection:
-
Centrifuge the 96-well plate at 300-400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet. These samples contain the secreted IFN-β. Samples can be used immediately or stored at -80°C.
-
-
4. ELISA Procedure:
-
Perform the IFN-β ELISA using a commercial kit, following the manufacturer's instructions precisely.
-
Briefly, add standards, controls, and the collected cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate, wash, and add the detection antibody as specified.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.[13]
-
-
5. Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Use the standard curve to calculate the concentration of IFN-β in each experimental sample.
-
Analyze the data to determine the extent to which the STING degrader inhibits agonist-induced IFN-β production.
-
This guide provides a foundational framework for understanding and developing PROTAC-based STING degraders. The provided data, diagrams, and protocols serve as a starting point for researchers aiming to explore this promising therapeutic modality.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC STING Degrader-2 - Immunomart [immunomart.com]
- 11. researchgate.net [researchgate.net]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Therapeutic Potential of UNC9036: A STING-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC9036 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein. By hijacking the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for the treatment of STING-driven inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a discussion of its therapeutic potential.
Introduction to this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the STING protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation approach offers several advantages over traditional small molecule inhibitors, including the potential for improved potency, selectivity, and a more sustained duration of action.
Mechanism of Action
The mechanism of this compound involves a multi-step process that ultimately leads to the proteasomal degradation of STING.[1]
-
Ternary Complex Formation: this compound simultaneously binds to both the STING protein and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the STING protein. This results in the formation of a polyubiquitin chain on STING.
-
Proteasomal Degradation: The polyubiquitinated STING protein is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.
This process effectively eliminates the STING protein, thereby shutting down its downstream signaling pathways that contribute to inflammatory responses.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Reference |
| DC50 | 227 nM | Caki-1 | [1] |
| Half-life (t1/2) | 2.3 hours | In vivo (murine) | [2] |
Note: Further pharmacokinetic parameters such as Cmax and AUC have not been publicly reported.
Signaling Pathway and Experimental Workflow
cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, which is inhibited by this compound-mediated degradation of STING.
This compound Mechanism of Action Workflow
The following diagram illustrates the workflow of this compound in inducing STING degradation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound. These are based on the methods described in the primary literature and general laboratory procedures.
Western Blotting for STING Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of STING protein in cells treated with this compound.
Materials:
-
Cell line (e.g., Caki-1)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-STING antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate Caki-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500, 1000 nM) or a time course with a fixed concentration (e.g., 227 nM for 0, 2, 4, 8, 12, 24 hours). Use DMSO as a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-STING antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
In Vitro Ubiquitination Assay
This assay is used to demonstrate that this compound facilitates the ubiquitination of STING in a VHL-dependent manner.
Materials:
-
Recombinant human STING protein
-
Recombinant human VHL-Elongin B-Elongin C (VBC) complex
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Human ubiquitin
-
This compound
-
DMSO
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents (as described above)
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add recombinant STING protein and the VBC complex.
-
Add this compound or DMSO (control).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-STING antibody to visualize a ladder of higher molecular weight bands corresponding to polyubiquitinated STING.
-
Confirm the presence of ubiquitin on STING by probing with an anti-ubiquitin antibody.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cells.
Materials:
-
Cell line (e.g., Caki-1)
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Therapeutic Potential and Future Directions
This compound represents a promising therapeutic agent for diseases driven by excessive STING activation. By promoting the degradation of STING, this compound can effectively suppress the production of pro-inflammatory cytokines and interferons.
Potential Therapeutic Applications:
-
Autoimmune Diseases: Conditions such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome, where STING signaling is aberrantly activated.
-
Inflammatory Disorders: Diseases with a significant inflammatory component where STING activation plays a role.
-
Viral Infections: In certain viral infections, dampening the host's inflammatory response through STING degradation could be beneficial. For instance, in an HSV-1 infection model, this compound treatment led to an increase in viral plaques, suggesting it can suppress the STING-mediated antiviral response.[3]
Future Directions:
-
In Vivo Efficacy Studies: Comprehensive studies in animal models of relevant diseases are needed to establish the in vivo efficacy and therapeutic window of this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed PK/PD studies are required to optimize dosing regimens and understand the in vivo exposure-response relationship.
-
Safety and Toxicology: Thorough safety and toxicology assessments are essential to identify any potential off-target effects or other liabilities.
-
Biomarker Development: Identification of biomarkers to monitor STING pathway activity and response to this compound treatment in clinical settings will be crucial for patient selection and dose optimization.
Conclusion
This compound is a potent STING-degrading PROTAC with a clear mechanism of action and demonstrated in vitro activity. Its ability to selectively eliminate the STING protein makes it a compelling candidate for the treatment of a range of inflammatory and autoimmune diseases. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential and establish its safety and efficacy in patients.
References
Methodological & Application
Application Notes and Protocols for UNC9036 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC9036 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Stimulator of Interferon Genes (STING) protein. As a heterobifunctional molecule, this compound simultaneously binds to STING and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STING. This targeted degradation approach offers a powerful tool to probe the function of STING in various cellular processes and holds therapeutic potential in STING-driven inflammatory diseases and certain cancers. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its efficacy and understanding its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | Caki-1 | 227 nM | [1] |
| IC₅₀ | Various | Not yet reported | - |
Note: The IC₅₀ values for this compound in a broad range of cancer cell lines have not been extensively reported in the public domain. Researchers are encouraged to determine the IC₅₀ empirically in their cell lines of interest using the cell viability protocol provided below.
Signaling Pathway and Mechanism of Action
This compound operates through a PROTAC-mediated mechanism to induce the degradation of STING. The process begins with this compound entering the cell and forming a ternary complex with STING and the VHL E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to STING. The polyubiquitinated STING is then recognized and degraded by the 26S proteasome. By eliminating STING, this compound effectively abrogates its downstream signaling, which includes the phosphorylation of TBK1 and IRF3, and the subsequent production of type I interferons and other pro-inflammatory cytokines.
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing cells and treating them with this compound. The Caki-1 cell line is used as an example, as it has been reported in studies involving this compound.[1]
Materials:
-
Caki-1 cells (or other cell line of interest)
-
Complete growth medium (e.g., McCoy's 5A for Caki-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Culture Caki-1 cells in T75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) at a predetermined density and allow them to adhere overnight.[3][4]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 0, 4, 8, 12, 24 hours for time-course experiments).
-
Western Blotting for STING Degradation
This protocol is for assessing the degradation of STING protein following this compound treatment.
Materials:
-
Treated cells from Protocol 1
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-STING, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STING antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[6][7]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and for calculating the IC₅₀ value.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound as described in Protocol 1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.
-
Immunoprecipitation of STING
This protocol describes the immunoprecipitation of endogenous STING to study its interactions or post-translational modifications.
Materials:
-
Treated cells
-
Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% Nonidet P-40 (NP-40), 2 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Anti-STING antibody for immunoprecipitation
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Cell Lysate Preparation:
-
Lyse the cells using a non-denaturing lysis buffer as described in the Western Blotting protocol, but avoid harsh detergents that disrupt protein-protein interactions.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 30-60 minutes at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-STING antibody or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. ubigene.us [ubigene.us]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Caki-1 Cells [cytion.com]
- 5. addgene.org [addgene.org]
- 6. origene.com [origene.com]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for UNC9036 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC9036, a PROTAC (Proteolysis Targeting Chimera)-based STING (Stimulator of Interferon Genes) degrader, in Western blot analysis. This document outlines the mechanism of this compound, a detailed protocol for assessing its efficacy, and expected outcomes.
Introduction to this compound
This compound is a potent and specific degrader of the STING protein. As a PROTAC, it functions by hijacking the cell's natural protein disposal system. This compound is a hetero-bifunctional molecule composed of a ligand that binds to the STING protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity leads to the poly-ubiquitination of STING, marking it for degradation by the 26S proteasome.[2]
The degradation of STING by this compound is dependent on prior activation and phosphorylation of STING.[1][2] This targeted degradation of activated STING makes this compound a valuable tool for studying the cGAS-STING signaling pathway and for the development of therapeutics targeting STING-mediated inflammatory and autoimmune diseases.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in Western blot experiments, primarily in Caki-1 renal carcinoma cells.
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 | 227 nM | Caki-1 | The concentration of this compound required to degrade 50% of STING protein. | [1][2] |
| Working Concentration | 0.316 µM - 1 µM | Caki-1 | Effective concentrations for observing STING degradation. | [1][2][4] |
| Incubation Time | 6 - 24 hours | Caki-1 | Time-dependent degradation of STING is observed within this range. | [1][5] |
| Negative Control | UNC9113 (non-VHL binding) | Caki-1 | A structurally similar compound that does not bind to VHL, used to demonstrate VHL-dependent degradation. | [2] |
Signaling Pathway of this compound-Mediated STING Degradation
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound-mediated degradation of phosphorylated STING via the ubiquitin-proteasome system.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing a Western blot to assess this compound activity.
Caption: A streamlined workflow for Western blot analysis of this compound-treated cells.
Detailed Experimental Protocol
This protocol is optimized for the analysis of this compound-mediated STING degradation in a human cell line such as Caki-1.
1. Cell Culture and Treatment a. Culture Caki-1 cells in appropriate media and conditions until they reach 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM) and a vehicle control (e.g., DMSO). Include a negative control compound if available (e.g., UNC9113). c. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or a similar protein quantification method.[6][7][8][9] b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by Ponceau S staining of the membrane.
6. Blocking a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[1][2]
7. Primary Antibody Incubation a. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Anti-STING: To detect total STING protein levels.[10][11][12]
- Anti-phospho-STING (Ser366): To assess the phosphorylation status of STING.[13][14][15][16][17]
- Anti-VHL: To confirm the presence of the E3 ligase component.[18][19][20][21]
- Anti-GAPDH, anti-β-actin, or anti-α-tubulin: As a loading control to ensure equal protein loading.[5][22][23][24][25]
8. Secondary Antibody Incubation a. Wash the membrane three times for 5-10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
9. Chemiluminescent Detection a. Wash the membrane three times for 5-10 minutes each with TBST. b. Prepare the chemiluminescent substrate according to the manufacturer's instructions. c. Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film.[3][4][26][27]
10. Data Analysis a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein bands (STING, phospho-STING) to the loading control. c. Compare the normalized protein levels in this compound-treated samples to the vehicle-treated control to determine the extent of protein degradation.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate STING protein degradation and its implications in various biological contexts.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Chemiluminescent Western Blotting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Loading Control Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 6. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 7. licorbio.com [licorbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. STING Antibodies | Antibodies.com [antibodies.com]
- 11. Anti-STING Antibodies | Invitrogen [thermofisher.com]
- 12. Anti-STING antibody [EPR13130] (ab181125) | Abcam [abcam.com]
- 13. Phospho-STING (Ser366) (D7C3S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. Anti-STING (phospho Ser366) Antibody (A306613) | Antibodies.com [antibodies.com]
- 16. Phospho-STING (Ser366) Polyclonal Antibody (PA5-105674) [thermofisher.com]
- 17. Phospho-STING (Ser366) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. VHL Polyclonal Antibody (PA5-13488) [thermofisher.com]
- 19. Anti-VHL Antibodies | Invitrogen [thermofisher.com]
- 20. novusbio.com [novusbio.com]
- 21. VHL Antibody | Affinity Biosciences [affbiotech.com]
- 22. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 23. Loading Control Antibodies | Antibodies.com [antibodies.com]
- 24. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 25. resources.biomol.com [resources.biomol.com]
- 26. Chemiluminescence in western blot | Abcam [abcam.com]
- 27. Chemiluminescent Western blotting [jacksonimmuno.com]
Application Notes and Protocols for UNC9036-Mediated STING Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) is a critical signaling protein in the innate immune system.[1] Localized on the endoplasmic reticulum, STING is essential for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[2] Upon activation by cyclic GMP-AMP (cGAMP), produced by the DNA sensor cGAS, STING triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3] While crucial for host defense, dysregulated or chronic STING activation is implicated in various autoimmune and inflammatory diseases.[3][4]
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic tools designed to eliminate target proteins rather than just inhibiting them.[3] UNC9036 is a PROTAC that specifically targets STING for degradation, offering a powerful approach to suppress pathological STING signaling.[3][5] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound for STING degradation in a research setting.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a STING agonist (diABZI) linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] Its mechanism involves a multi-step process to induce the degradation of STING:
-
STING Binding and Activation: The diABZI component of this compound binds to and activates STING.
-
STING Phosphorylation: Upon activation, STING is phosphorylated.[5]
-
E3 Ligase Recruitment: The VHL ligand component of this compound recruits the VHL E3 ligase complex to the phosphorylated STING protein.[5]
-
Ubiquitination: The recruited VHL ligase polyubiquitinates STING, tagging it for destruction.
-
Proteasomal Degradation: The ubiquitinated STING protein is recognized and degraded by the 26S proteasome.[6]
This degradation is dependent on both VHL and the proteasome.[5][6] Depletion of VHL or inhibition of the proteasome with agents like MG132 can rescue STING from this compound-mediated degradation.[4][6]
Quantitative Data for this compound
The efficacy of this compound has been quantified in various studies, primarily in the Caki-1 renal carcinoma cell line. The data below is summarized for easy reference.
Table 1: Degradation Potency of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| DC50 | Caki-1 | 227 nM | [4][5][6] |
DC50 (Degradation Concentration 50) is the concentration of the degrader that induces 50% degradation of the target protein.
Table 2: Experimental Conditions for STING Degradation by this compound
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
|---|---|---|---|---|
| Caki-1 | 1 µM | 0 - 24 hours | Time-dependent degradation of STING. | [4][5][7][8] |
| Caki-1 | 0 - 31.6 µM | 12 hours | Dose-dependent degradation of STING. | [4][6] |
| Caki-1 | 316 nM | 6 hours | Significant reduction in STING protein levels. | [9] |
| Caki-1 | 0.316 µM | 8 hours | STING degradation was rescued by co-treatment with 10 µM MG132 (proteasome inhibitor). | [4][6] |
| VHL-depleted Caki-1 | 1 µM | 8 hours | Partial rescue of STING expression compared to control cells. |[4][6] |
Application Notes
-
Optimal Concentration Range: Based on the reported DC50 of 227 nM, an effective starting concentration for this compound is between 200 nM and 1 µM.[5][6] For initial experiments, a concentration of 316 nM or 1 µM is recommended to ensure robust degradation.[5][9] A dose-response experiment (e.g., from 10 nM to 10 µM) is crucial to determine the optimal concentration for your specific cell line and experimental conditions.[4][6]
-
Time-Course Experiments: To determine the optimal treatment duration, perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) at a fixed concentration (e.g., 1 µM).[4][5] This will reveal the kinetics of STING degradation.
-
Essential Controls:
-
Confirming the Mechanism: To verify that degradation occurs via the ubiquitin-proteasome system, co-treat cells with this compound and a proteasome inhibitor like MG132 (10 µM) or bortezomib (0.4-1 µM).[6][10] A rescue of STING protein levels in the presence of the inhibitor confirms proteasome-dependent degradation.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration by Western Blot
This protocol describes how to perform a dose-response experiment to find the optimal this compound concentration for STING degradation.
Materials:
-
Cell line of interest (e.g., Caki-1)
-
This compound, UNC9113 (negative control)
-
DMSO (vehicle)
-
Complete cell culture medium
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STING, anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 30, 100, 300, 1000, 3000 nM). Also prepare wells for the negative control UNC9113 (e.g., 1000 nM) and a DMSO vehicle control. Remove the old medium and add fresh medium containing the compounds.
-
Incubation: Incubate the cells for a predetermined time (e.g., 12 or 24 hours).[4][6]
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (whole-cell lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. d. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate with primary anti-STING antibody overnight at 4°C. c. Wash the membrane 3 times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with an anti-β-Actin antibody as a loading control.
-
Analysis: Quantify the band intensities using image analysis software. Normalize STING levels to the loading control and plot the results to determine the optimal concentration.
Protocol 2: Cycloheximide (CHX) Chase Assay
This assay measures the effect of this compound on the half-life of the STING protein.
Procedure:
-
Seed cells as described in Protocol 1.
-
Pre-treat cells with either DMSO or the determined optimal concentration of this compound for a short period (e.g., 2-4 hours).
-
Add cycloheximide (CHX), a protein synthesis inhibitor, to all wells at a final concentration of 50-100 µg/mL. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Prepare cell lysates and perform Western blot analysis for STING and a loading control as described in Protocol 1.
-
Quantify the remaining STING protein at each time point relative to time 0. The rate of disappearance reflects the protein's half-life. A significant shortening of the STING protein half-life in this compound-treated cells compared to DMSO-treated cells indicates induced degradation.[6]
Protocol 3: Cellular Thermal Shift Assay (CETSA) - Conceptual Overview
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment.[11][12] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11]
Procedure Outline:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis: Lyse the cells to release proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
Detection: Analyze the amount of soluble STING remaining in the supernatant at each temperature using Western blot.
-
Analysis: A successful engagement by this compound will result in a "thermal shift," where STING remains soluble at higher temperatures in the drug-treated samples compared to the vehicle-treated samples.
STING Signaling Pathway
The cGAS-STING pathway is a primary mechanism for detecting cytosolic DNA.
References
- 1. benchchem.com [benchchem.com]
- 2. irf.fhnw.ch [irf.fhnw.ch]
- 3. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC9036-Mediated STING Knockdown
These application notes provide detailed information and protocols for the use of UNC9036, a PROTAC (Proteolysis Targeting Chimera) degrader, for the effective knockdown of the STING (Stimulator of Interferon Genes) protein. This document is intended for researchers, scientists, and drug development professionals working in areas such as immunology, oncology, and inflammation.
Introduction
This compound is a heterobifunctional molecule designed to induce the degradation of STING, a key protein in the innate immune system that detects cytosolic DNA and triggers inflammatory responses.[1][2][3] As a PROTAC, this compound functions by forming a ternary complex between STING and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4][5] This induced proximity leads to the ubiquitination of STING, marking it for degradation by the 26S proteasome.[1][5] This approach offers a powerful alternative to traditional small molecule inhibitors by eliminating the target protein, potentially leading to a more profound and sustained biological effect.[6]
Mechanism of Action
This compound is composed of a ligand that binds to STING (the STING agonist diABZI) and another ligand that recruits the VHL E3 ligase, connected by a chemical linker.[4] The degradation process mediated by this compound involves a multi-step mechanism:
-
Binding and Activation: The diABZI component of this compound binds to and activates STING.[5][7]
-
Phosphorylation: Activated STING undergoes phosphorylation.[5][7]
-
Ternary Complex Formation: The VHL ligand on this compound recruits the VHL E3 ligase, forming a STING-UNC9036-VHL ternary complex.[5]
-
Ubiquitination: Within the ternary complex, VHL ubiquitinates phosphorylated STING.[5]
-
Proteasomal Degradation: The polyubiquitinated STING is then recognized and degraded by the 26S proteasome.[5][8]
This process is dependent on the proteasome and VHL, as depletion of VHL or treatment with proteasome inhibitors can rescue STING from degradation.[4][5][8]
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in degrading STING in Caki-1 renal cell carcinoma cells.
Table 1: Time-Dependent Degradation of STING
| Treatment Duration (hours) | This compound (1 µM) STING Levels | UNC9113 (Negative Control, 1 µM) STING Levels |
| 0 | Baseline | Baseline |
| 4 | Decreased | No significant change |
| 8 | Further Decreased | No significant change |
| 12 | Significantly Decreased | No significant change |
| 24 | Near Complete Degradation | No significant change |
Data is qualitative based on Western Blot analysis from Zhu, et al. (2023).[1][5]
Table 2: Dose-Dependent Degradation of STING at 12 Hours
| This compound Concentration (µM) | STING Protein Level |
| 0 (DMSO) | 100% |
| 0.01 | Reduced |
| 0.1 | Significantly Reduced |
| 1 | Substantially Reduced |
| 10 | Near Complete Degradation |
| 31.6 | Near Complete Degradation |
Data is qualitative based on Western Blot analysis from Zhu, et al. (2023). This compound has a reported DC50 of 227 nM in Caki-1 cells.[4][5]
Table 3: Summary of Effective Treatment Conditions
| Cell Line | Concentration | Duration | Outcome | Reference |
| Caki-1 | 1 µM | 0-24 hours | Time-dependent degradation of STING | [1][4][5] |
| Caki-1 | 0-31.6 µM | 12 hours | Dose-dependent degradation of STING | [1][5] |
| Caki-1 | 0.316 µM | 6 hours | Reduction in STING protein abundance | [3][5] |
| Caki-1 | 0.316 µM | 8 hours | STING degradation, rescued by MG132 | [1][5] |
| Caki-1 | 1 µM | 8 hours | STING degradation, partially rescued by VHL depletion | [1][5] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Knockdown using Small Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC9036-Mediated STING Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC9036 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the STING (Stimulator of Interferon Genes) protein. By hijacking the body's natural protein disposal system, this compound offers a powerful tool for studying the cGAS-STING signaling pathway and holds therapeutic potential for treating inflammatory and autoimmune diseases driven by STING hyperactivation. These application notes provide detailed protocols for utilizing this compound to induce STING degradation in responsive cell lines.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to STING and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of STING, marking it for degradation by the 26S proteasome. This targeted degradation effectively abrogates both canonical and non-canonical STING signaling pathways.
Data Presentation
The following table summarizes the quantitative data for this compound-mediated STING degradation in various cell lines.
| Cell Line | Cell Type | Organism | DC50 (nM) | Notes |
| Caki-1 | Renal Cell Carcinoma | Human | 227 | This compound is highly effective in Caki-1 cells.[1] |
| BPH-1 | Benign Prostatic Hyperplasia | Human | Not Reported | Responsive to this compound-mediated degradation.[1][2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Human | Not Reported | Responsive to this compound-mediated degradation.[3] |
Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, STING triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines. This compound-mediated degradation of STING effectively shuts down this pathway.
Experimental Workflow
A typical experimental workflow to assess this compound-mediated STING degradation and its downstream consequences is outlined below.
References
Application Notes and Protocols for UNC9036: An In Vitro Assay for Measuring STING Degradation and Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and cellular damage. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a prime target for therapeutic intervention. UNC9036 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of STING. Unlike traditional inhibitors that block protein function, this compound facilitates the elimination of the STING protein, offering a powerful tool for studying the consequences of STING depletion and as a potential therapeutic modality.
This document provides detailed protocols for utilizing this compound in vitro to quantify STING degradation and assess the functional consequences on downstream signaling.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to STING, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The binding of this compound to both STING and VHL brings the two proteins into close proximity, leading to the polyubiquitination of STING and its subsequent degradation by the proteasome.[1] This degradation is dependent on the prior activation and phosphorylation of STING.[1]
References
Application of UNC9036 in Viral Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC9036 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the STING (Stimulator of Interferatorn Genes) protein. As a key mediator of innate immunity, STING plays a crucial role in the host defense against viral infections. Upon detection of cytosolic DNA from invading viruses, STING activates downstream signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines that establish an antiviral state. By inducing the degradation of STING, this compound effectively suppresses this innate immune response. This characteristic makes this compound a valuable tool for studying the role of the STING pathway in viral pathogenesis and for investigating the potential of STING modulation as a therapeutic strategy.
These application notes provide an overview of the known applications of this compound in viral infection models, including its mechanism of action, and detailed protocols for its use in relevant assays.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand for STING, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The STING ligand facilitates the binding of this compound to the STING protein. Once bound, the VHL ligand recruits the VHL E3 ligase complex to STING, leading to its polyubiquitination and subsequent degradation by the proteasome. This targeted degradation of STING effectively abrogates its ability to signal and induce an antiviral response.
Application in Herpes Simplex Virus-1 (HSV-1) Infection Model
Research has demonstrated the utility of this compound in modulating the cellular response to Herpes Simplex Virus-1 (HSV-1), a DNA virus known to activate the cGAS-STING pathway. In cell culture models, treatment with this compound leads to the degradation of STING, thereby dampening the innate immune response to HSV-1 infection. This results in an environment more permissive for viral replication, as evidenced by increased viral plaque formation and higher viral titers.
Data Presentation
The following table summarizes the qualitative and quantitative effects of this compound in an HSV-1 infection model as reported in the literature. Specific quantitative data from the primary literature is not publicly available in numerical format, hence the descriptive nature of the results.
| Parameter | Control (DMSO) | This compound Treatment | Reference |
| Cell Line | Caki-1 | Caki-1 | [1] |
| Virus | Herpes Simplex Virus-1 (HSV-1) | Herpes Simplex Virus-1 (HSV-1) | [1] |
| This compound Concentration | N/A | 3 µM | [1] |
| Treatment Duration | 16 hours pre-infection | 16 hours pre-infection | [1] |
| Viral Plaque Formation | Baseline plaque formation | Significantly more plaques | [1] |
| Viral Titer | Baseline viral titer | Higher viral titers | [1] |
Experimental Protocols
This protocol is adapted from the methodology described in the study by Zhu et al. (2023) and standard virology protocols.[1]
Materials:
-
Vero cells (or other HSV-1 permissive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Herpes Simplex Virus-1 (HSV-1) stock of known titer
-
Phosphate-Buffered Saline (PBS)
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in growth medium)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Methanol or 4% paraformaldehyde for fixing
-
24-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
This compound Treatment:
-
Prepare a working stock of this compound in DMSO.
-
On the day of infection, aspirate the growth medium from the confluent cell monolayers.
-
Add fresh medium containing the desired concentration of this compound (e.g., 3 µM) or an equivalent volume of DMSO for the control wells.
-
Incubate the cells for 16 hours at 37°C in a CO2 incubator.
-
-
Viral Infection:
-
Prepare serial dilutions of the HSV-1 stock in serum-free medium.
-
After the 16-hour pre-treatment, aspirate the medium containing this compound or DMSO.
-
Infect the cells by adding a small volume (e.g., 200 µL) of the diluted virus to each well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.
-
-
Overlay and Incubation:
-
Aspirate the viral inoculum.
-
Wash the cell monolayer once with PBS.
-
Add 1 mL of methylcellulose overlay medium containing this compound or DMSO to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the methylcellulose overlay.
-
Fix the cells with methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Titer Calculation:
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
Other Viral Infection Models
To date, the application of this compound in published literature appears to be focused on the HSV-1 model to demonstrate its STING-degrading activity in a biological context of viral infection. There is currently no publicly available data on the use of this compound in other viral infection models, such as those for influenza virus, SARS-CoV-2, or retroviruses. As a STING degrader, its effects would be most pronounced in infections involving DNA viruses or other pathogens that trigger the cGAS-STING pathway.
Visualizations
Signaling Pathway of this compound Action
References
Application Notes: UNC9036 for Studying STING-Dependent Cytokine Production
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a robust inflammatory response.[1][2][3] This response includes the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][4] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic development.[4]
UNC9036 is a potent and specific chemical probe designed for the targeted degradation of STING.[5] It functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[4][5] this compound is composed of a STING agonist (diABZI) linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This unique agonist-derived design allows this compound to first bind and activate STING, which leads to its phosphorylation. The VHL ligand component then recruits the VHL E3 ligase to this phosphorylated STING, leading to its ubiquitination and subsequent degradation by the proteasome.[5]
By eliminating the STING protein, this compound provides a powerful tool to suppress both canonical and non-canonical STING signaling, thereby inhibiting the downstream production of cytokines more comprehensively than traditional small molecule inhibitors.[4][6] These application notes provide detailed protocols for utilizing this compound to study STING-dependent signaling and cytokine production in a research setting.
Data Presentation
The following table summarizes the quantitative data associated with this compound's activity and its effects on the STING signaling pathway.
| Parameter | Value / Observation | Cell Line | Source |
| DC₅₀ (Half-Maximal Degradation Conc.) | 227 nM | Not Specified | [5] |
| Mechanism of Action | VHL and Proteasome-Dependent | Caki-1 | [5][6][7] |
| Effective Concentration (STING Degradation) | 1 µM (Time-course: 0-24 h) | Caki-1 | [5][6] |
| Effective Concentration (Signaling Dampening) | 316 nM (6 h pre-treatment) | Caki-1 | [8] |
| Effect on Downstream Signaling | Reduces phosphorylation of TBK1 and IRF3 following stimulation with ISD90 or 2'3'-cGAMP. | Caki-1 | [8] |
| Effect on Cytokine Production | Suppresses STING-dependent pro-inflammatory cytokine production. | General | [4] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the STING signaling pathway and the mechanism of action for this compound.
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of this compound-mediated STING degradation.
Experimental Protocols
Protocol 1: Assessing STING Degradation via Western Blotting
This protocol details the steps to confirm the degradation of STING protein in a cellular model following treatment with this compound.
Materials:
-
Cells expressing STING (e.g., Caki-1, THP-1)
-
Cell culture medium and supplements
-
This compound (and inactive control, e.g., UNC9113)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STING, anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed Caki-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare stock solutions of this compound, its negative control, and MG132 in DMSO.
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 316, 1000, 3160 nM) for a fixed time (e.g., 12 hours).[6] Include a vehicle (DMSO) control and a negative control compound.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 2, 4, 8, 12, 24 hours).[6]
-
Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound (e.g., 316 nM) for 8 hours to confirm proteasome-dependent degradation.[6][7]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-STING, anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize STING protein levels to the loading control to determine the extent of degradation.
Protocol 2: Quantifying STING-Dependent Cytokine Production
This protocol describes how to measure the inhibitory effect of this compound on the production of cytokines (e.g., IFN-β, TNF-α, IL-6) following STING pathway activation.
Materials:
-
Cells responsive to STING agonists (e.g., Caki-1, THP-1 macrophages)
-
This compound and negative control
-
STING agonist (e.g., 2'3'-cGAMP, ISD90)
-
For ELISA/Multiplex Assay:
-
Commercially available ELISA or Luminex kits for target cytokines (e.g., human IFN-β, TNF-α)
-
Plate reader
-
-
For Real-Time PCR (qPCR):
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target cytokine genes (e.g., IFNB1, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-Time PCR instrument
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well) at an appropriate density.
-
Pre-treat cells with this compound (e.g., 316 nM) or control compounds for 6 hours.[8]
-
-
STING Pathway Stimulation:
-
After the pre-treatment period, stimulate the cells with a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP or ISD90) for a specified time.[8] The optimal stimulation time depends on the target cytokine and can range from 4 hours (for mRNA analysis) to 24 hours (for secreted protein analysis).
-
-
Sample Collection:
-
For Cytokine Protein Measurement (ELISA): Carefully collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
For Cytokine mRNA Measurement (qPCR): Wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit.
-
-
Cytokine Quantification - ELISA/Multiplex Method:
-
Thaw the collected supernatants on ice.
-
Perform the ELISA or Luminex assay according to the manufacturer's protocol.[9][10] This typically involves incubating the supernatant in antibody-coated wells, followed by washing steps and the addition of detection antibodies and a substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
-
-
Cytokine Quantification - qPCR Method:
-
Extract total RNA from the cell lysates using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction using SYBR Green or TaqMan master mix, primers for the target and housekeeping genes, and the synthesized cDNA.[11]
-
Run the reaction on a Real-Time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[11]
-
-
Analysis:
-
For ELISA data, compare the cytokine concentrations between different treatment groups (Vehicle + Stimulant vs. This compound + Stimulant).
-
For qPCR data, calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. Compare the fold change in expression between treatment groups.
-
Caption: Experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modulating STING Pathway Activation with UNC9036 and STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of the STING pathway by agonists has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immunity.[1][2] Conversely, in certain autoimmune and inflammatory conditions, hyperactivation of the STING pathway is pathogenic, necessitating pathway inhibition.
UNC9036 is a novel proteolysis-targeting chimera (PROTAC) that potently induces the degradation of the STING protein.[3][4] It is a hetero-bifunctional molecule composed of a STING agonist moiety (diABZI) linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This unique composition allows this compound to first bind to and activate STING, leading to its phosphorylation. Subsequently, the VHL ligand recruits the E3 ligase machinery, resulting in the ubiquitination and proteasomal degradation of phosphorylated STING.[3][4]
This document provides detailed application notes and protocols for studying the effects of this compound in combination with other STING agonists. The provided information is intended to guide researchers in designing and executing experiments to investigate the modulation of STING signaling by this compound.
Data Presentation
The following tables summarize the quantitative and semi-quantitative data on the effects of this compound on STING protein levels and downstream signaling. The data is derived from studies in Caki-1 human renal cell carcinoma cells.[4]
Table 1: Dose-Dependent Degradation of STING by this compound
| This compound Concentration (µM) | STING Protein Level (relative to DMSO control) |
| 0 | 100% |
| 0.0316 | Significant Reduction |
| 0.1 | Strong Reduction |
| 0.316 | Near-complete Degradation |
| 1 | Complete Degradation |
| 3.16 | Complete Degradation |
| 10 | Complete Degradation |
| 31.6 | Complete Degradation |
| Observation based on Western Blot analysis after 12 hours of treatment.[5] |
Table 2: Time-Dependent Degradation of STING by this compound (1 µM)
| Treatment Time (hours) | STING Protein Level (relative to 0h) |
| 0 | 100% |
| 3 | Significant Reduction |
| 6 | Strong Reduction |
| 12 | Near-complete Degradation |
| 24 | Sustained Degradation |
| Observation based on Western Blot analysis.[6] |
Table 3: Effect of this compound Pre-treatment on STING Agonist-Induced IRF3 Phosphorylation
| Pre-treatment (6 hours) | Subsequent Treatment (ISD90, 5 µg/mL) | pIRF3 Level (relative to DMSO + ISD90) |
| DMSO | - | Baseline |
| DMSO | + | Strong Induction |
| This compound (0.316 µM) | + | Markedly Reduced |
| UNC9113 (negative control, 0.316 µM) | + | No Significant Reduction |
| Observation based on Western Blot analysis.[4] |
Signaling Pathways and Experimental Workflows
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of this compound-induced STING degradation.
Caption: Experimental workflow for this compound and STING agonist combination studies.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Mediated STING Degradation
This protocol details the procedure for evaluating the dose- and time-dependent degradation of STING protein by this compound in a selected cell line (e.g., Caki-1).
Materials:
-
Cell line of interest (e.g., Caki-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STING, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Dose-response: Prepare serial dilutions of this compound in complete medium (e.g., 0.03 to 30 µM). Add the different concentrations of this compound or DMSO to the cells and incubate for a fixed time (e.g., 12 hours).
-
Time-course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) or DMSO and incubate for different durations (e.g., 0, 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STING antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Protocol 2: Assessing the Impact of this compound on STING Agonist-Induced Signaling
This protocol describes how to determine the effect of this compound pre-treatment on the activation of downstream STING signaling pathways upon stimulation with a STING agonist.
Materials:
-
All materials from Protocol 1
-
STING agonist (e.g., ISD90, 2'3'-cGAMP)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-phospho-TBK1 (Ser172), anti-TBK1
Procedure:
-
Cell Seeding: Seed cells in 6-well plates as described in Protocol 1.
-
This compound Pre-treatment: Treat the cells with this compound (e.g., 0.316 µM) or DMSO for a specified time (e.g., 6 hours).
-
STING Agonist Stimulation: After the pre-treatment period, add the STING agonist (e.g., ISD90 at 5 µg/mL) to the wells and incubate for the desired time (e.g., 1-3 hours for phosphorylation events).
-
Cell Lysis and Western Blotting: Follow steps 3-5 from Protocol 1. Use primary antibodies against phosphorylated and total forms of key signaling proteins (p-IRF3, IRF3, p-TBK1, TBK1) in addition to STING and a loading control.
Protocol 3: Measurement of STING Agonist-Induced IFN-β Secretion
This protocol outlines the measurement of secreted IFN-β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
STING agonist
-
Human or mouse IFN-β ELISA kit
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate.
-
This compound Pre-treatment: Pre-treat cells with this compound or DMSO as described in Protocol 2.
-
STING Agonist Stimulation: Stimulate the cells with a STING agonist for a longer duration suitable for cytokine production (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IFN-β based on the standard curve.
Protocol 4: Analysis of IFN-β mRNA Expression by RT-qPCR
This protocol describes the quantification of IFNB1 gene expression in response to STING agonist stimulation following this compound pre-treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
STING agonist
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFNB1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 3, but with a shorter STING agonist stimulation time suitable for measuring early gene expression (e.g., 4-8 hours).
-
RNA Extraction: Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.
-
RT-qPCR: Perform real-time quantitative PCR using primers for IFNB1 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of IFNB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the interplay between the STING degrader this compound and STING agonists. By utilizing these methodologies, researchers can effectively characterize the inhibitory potential of this compound on STING signaling and explore its therapeutic applications in various disease contexts. The structured data presentation and visual workflows aim to facilitate experimental design and data interpretation for professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule induced STING degradation facilitated by the HECT ligase HERC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting UNC9036 experiments with no STING degradation
This technical support center provides troubleshooting guidance for researchers using UNC9036 who are observing a lack of STING degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) specifically designed to induce the degradation of the STING (Stimulator of Interferon Genes) protein.[1][2] It is a heterobifunctional molecule comprising three parts: a STING agonist (diABZI), a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting them.[1]
The mechanism is a multi-step process:
-
The diABZI component of this compound binds to and activates STING.[1][3]
-
Upon activation, STING is phosphorylated by cellular kinases.[1][3]
-
The VHL ligand on this compound recruits the VHL E3 ligase to the phosphorylated STING protein.[1][4]
-
VHL ubiquitinates STING, marking it for degradation by the proteasome.[1][5]
Q2: What is the expected outcome of a successful experiment with this compound?
A2: A successful experiment should result in a quantifiable reduction in the total protein levels of STING. This is typically observed via Western Blot, where a time- and dose-dependent decrease in the STING protein band should be evident compared to control-treated cells.[1]
Q3: What are the essential cellular components for this compound to function?
A3: For this compound to successfully mediate STING degradation, the following are required:
-
Active STING Pathway: The STING protein must be present and capable of activation and phosphorylation.[1][3]
-
Functional VHL E3 Ligase: The cell line must express functional VHL E3 ligase to be recruited by this compound.[2][5] VHL depletion has been shown to rescue STING from degradation.[1][4]
-
Functional Ubiquitin-Proteasome System: The proteasome must be active to degrade the ubiquitinated STING.[5]
Troubleshooting Guide: No STING Degradation Observed
Problem: I've treated my cells with this compound, but my Western Blot shows no decrease in STING protein levels. What went wrong?
This guide provides a systematic approach to identifying the potential cause of your unexpected results.
Step 1: Verify Your Reagents and Experimental Setup
Q: Could my this compound compound or experimental parameters be the issue?
A: Yes, issues with the compound's integrity, concentration, or the experimental timeline are common first points to check.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. If possible, verify its identity and purity.
-
Concentration Range: this compound has a reported half-maximal degradation concentration (DC50) of 227 nM in Caki-1 cells.[1] A dose-response experiment is recommended, for instance, using concentrations from 0.1 µM to 10 µM.[5]
-
Treatment Duration: STING degradation by this compound is time-dependent. Significant degradation has been observed between 8 and 24 hours of treatment.[1][5] If you are checking at a very early time point (e.g., < 4 hours), you may not observe significant degradation.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 µM - 10 µM | Start with a dose-response curve. 1 µM is a common effective concentration.[1][5] |
| Treatment Time | 8 - 24 hours | Degradation is time-dependent. An 8-hour or 12-hour time point is a good starting point.[5] |
| Cell Confluency | 60-80% | Treat sub-confluent cells to ensure they are metabolically active.[5] |
Step 2: Assess the Cellular Context
Q: Is it possible my cell line is not suitable for this experiment?
A: Yes, the cellular machinery required for this compound's function can vary between cell lines.
-
VHL Expression: this compound is dependent on the VHL E3 ligase.[2][5] Confirm that your cell line expresses VHL at sufficient levels. If VHL is absent or has very low expression, this compound will not work.
-
STING Pathway Competence:
-
STING Expression: Confirm your cell line expresses STING at a detectable level at baseline.
-
STING Activation: The mechanism requires STING activation and phosphorylation.[1][3] If the STING signaling pathway is deficient in your cell line (e.g., mutations in STING or key kinases like TBK1), this compound may not be able to induce degradation.[6][7]
-
-
Cell Line Origin: Much of the characterization of this compound has been performed in renal cell carcinoma cell lines like Caki-1.[5][8] Efficacy may vary in other cell types.
Step 3: Implement and Verify Controls
Q: How can I be sure that the lack of degradation is a real negative result?
A: Proper controls are critical to interpreting your experiment.
-
Negative Control Compound: Use UNC9113 , the negative control analog of this compound that does not bind to VHL.[5] In a successful experiment, this compound should show significantly more degradation than UNC9113.
-
Positive Control for Degradation: Treat your cells with a known STING agonist (like cGAMP or diABZI alone) to confirm the STING activation and natural degradation pathway is intact.[6] Natural STING degradation can occur via lysosomal pathways after activation.[6][9]
-
Proteasome Inhibition Control: To confirm the degradation is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor like MG132 (e.g., at 10 µM).[5] This co-treatment should "rescue" STING from degradation, meaning you should see STING levels comparable to the control.
| Control Type | Reagent | Expected Outcome | Purpose |
| Negative PROTAC Control | UNC9113 | Minimal or no STING degradation compared to this compound.[5] | To confirm degradation is VHL-dependent. |
| Pathway Activation | cGAMP or diABZI | STING phosphorylation (p-STING) and potential degradation. | To verify the STING pathway is active in the cell line. |
| Proteasome Inhibition | This compound + MG132 | STING protein levels are restored (degradation is blocked).[5] | To confirm the degradation is proteasome-mediated. |
| Lysosomal Inhibition | This compound + Bafilomycin A1 | STING degradation should still occur.[3][8] | To differentiate from lysosomal degradation pathways. |
Step 4: Review Your Detection Method
Q: Could I be having issues with my Western Blot protocol?
A: Yes, technical issues with the Western Blot can lead to misinterpretation.
-
Antibody Quality: Ensure your primary antibody for STING is validated for Western Blot and is specific.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading between lanes.
-
Transfer Efficiency: Verify that proteins have transferred efficiently from the gel to the membrane.
-
Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to ensure protein stability during sample preparation.
Visualizations and Protocols
Signaling and Degradation Pathways
The following diagrams illustrate the mechanism of this compound and a troubleshooting workflow.
Caption: Mechanism of this compound-mediated STING degradation.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocol
Protocol: Assessment of this compound-Mediated STING Degradation by Western Blot
This protocol is adapted from methodologies described in the literature.[1][5]
1. Cell Culture and Seeding: a. Culture your chosen cell line (e.g., Caki-1) in appropriate media and conditions. b. Seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of treatment. Allow cells to adhere overnight.
2. Compound Preparation and Treatment: a. Prepare stock solutions of this compound, UNC9113 (negative control), and MG132 (proteasome inhibitor) in DMSO. b. On the day of the experiment, dilute the compounds to their final working concentrations in fresh cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Treatment Groups:
- Vehicle Control (DMSO only)
- This compound (e.g., 1 µM)
- UNC9113 (e.g., 1 µM)
- This compound (1 µM) + MG132 (10 µM) (Pre-treat with MG132 for 1-2 hours before adding this compound) d. Remove the old media from the cells and add the media containing the respective treatments. e. Incubate the cells for the desired time period (e.g., 8, 12, or 24 hours).
3. Cell Lysis: a. After incubation, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification and Sample Preparation: a. Transfer the supernatant (protein lysate) to a new tube. b. Determine the protein concentration of each sample using a BCA or Bradford protein assay. c. Normalize the protein concentration for all samples with lysis buffer. d. Add Laemmli sample buffer (e.g., 4x) to each sample and boil at 95-100°C for 5-10 minutes.
5. Western Blotting: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against STING overnight at 4°C. f. Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-Actin) as per the manufacturer's instructions. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Add an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the extent of STING degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. STING trafficking as a new dimension of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid the hook effect with UNC9036
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC9036, a PROTAC-based STING degrader.[1][2][3] This guide is designed to address specific issues that may arise during its experimental use, with a focus on avoiding the potential for a high-dose hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the STING (Stimulator of Interferon Genes) protein.[1][4] It functions by simultaneously binding to STING and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of STING, marking it for degradation by the proteasome.[1][4]
Q2: What is the "hook effect" in the context of PROTACs like this compound?
A2: The hook effect, in the context of PROTACs, refers to a phenomenon where the efficacy of the PROTAC (i.e., protein degradation) decreases at very high concentrations.[5][6] This results in a bell-shaped dose-response curve. The effect occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC-STING or PROTAC-VHL) instead of the productive ternary complex (STING-PROTAC-VHL) required for degradation.[5]
Q3: Has a hook effect been specifically reported for this compound?
A3: While the available literature on this compound does not specifically detail a hook effect, it is a known phenomenon for bivalent molecules like PROTACs.[5][7] Therefore, it is a critical consideration when designing and interpreting experiments with this compound.
Q4: What are the signs of a potential hook effect in my this compound experiment?
A4: The primary indicator of a hook effect is observing a decrease in STING degradation at higher concentrations of this compound after an initial dose-dependent increase. For example, you might see potent degradation at 1 µM, but less degradation at 10 µM or 50 µM.
Troubleshooting Guide: The High-Dose Hook Effect
Issue: Decreased STING degradation observed at high concentrations of this compound.
This is the classic sign of a high-dose hook effect. The following steps can help you confirm and mitigate this issue.
| Possible Cause | Troubleshooting & Optimization Steps |
| Formation of non-productive binary complexes at high concentrations. | 1. Perform a wide dose-response experiment: Test a broad range of this compound concentrations, including several log-fold dilutions below and above the expected optimal concentration. This will help to clearly define the dose-response curve and identify the "hook". 2. Titrate down the concentration: If you observe a hook effect, subsequent experiments should utilize concentrations in the optimal range before the downturn in degradation. 3. Analyze at multiple time points: The kinetics of degradation can be concentration-dependent. Assess STING levels at various time points (e.g., 4, 8, 12, 24 hours) to understand the dynamics of degradation at different this compound concentrations. |
| Off-target effects at high concentrations. | 1. Include negative controls: Use a structurally related but inactive version of the PROTAC, if available, to ensure the observed effects are specific to this compound-mediated degradation. 2. Assess cell viability: High concentrations of any compound can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to rule out cell death as a reason for altered protein levels. |
| Experimental artifacts. | 1. Ensure proper sample handling and dilution: Carefully prepare serial dilutions of this compound to avoid errors in concentration. 2. Verify detection methods: Ensure that your Western blot or other protein detection method is within its linear range of detection. Saturated signals can be misinterpreted as a lack of degradation. |
Experimental Protocols
Key Experiment: Dose-Response Analysis of this compound-mediated STING Degradation
This protocol is designed to determine the optimal concentration range for this compound and to identify a potential hook effect.
-
Cell Seeding: Plate your cells of interest (e.g., Caki-1 cells) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations for your dose-response curve. A recommended starting range is from 0.01 µM to 50 µM, including several points at the higher end to test for a hook effect.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for a predetermined time (e.g., 8, 12, or 24 hours) at 37°C in a humidified incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for STING.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection reagent and imaging system.
-
-
Data Analysis: Quantify the band intensities for STING and the loading control. Normalize the STING signal to the loading control for each sample. Plot the normalized STING levels against the concentration of this compound to visualize the dose-response curve and identify any potential hook effect.
Visualizations
Caption: Mechanism of the PROTAC Hook Effect with this compound.
Caption: Troubleshooting workflow for the this compound hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. biorxiv.org [biorxiv.org]
Optimizing UNC9036 Concentration in Different Cell Lines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of UNC9036, a PROTAC-based STING (Stimulator of Interferon Genes) degrader. This guide is designed to assist you in optimizing this compound concentrations for your specific cell lines and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the STING protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to STING and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing STING and VHL into close proximity, this compound facilitates the ubiquitination of STING, marking it for degradation by the proteasome.[1] This leads to the selective removal of STING protein from the cell, thereby suppressing innate immunity signaling.[2]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on studies in Caki-1 renal cell carcinoma cells, a good starting point for dose-response experiments is in the range of 100 nM to 1 µM.[3][4] The reported half-maximal degradation concentration (DC50) in Caki-1 cells is 227 nM.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long does it take for this compound to degrade STING?
A3: In Caki-1 cells, significant degradation of STING has been observed as early as 8 hours, with continued degradation up to 24 hours.[4][5] A time-course experiment is recommended to determine the optimal treatment duration for your experimental setup.
Q4: Is there a negative control for this compound?
A4: Yes, UNC9113 is the recommended negative control for this compound. UNC9113 is an analog of this compound that does not bind to the VHL E3 ligase.[6] This control is essential to demonstrate that the observed effects are due to VHL-mediated degradation of STING and not off-target effects of the molecule.
Q5: What are the potential off-target effects of this compound?
A5: While PROTACs are designed for specificity, off-target degradation of other proteins can occur. To date, specific proteome-wide off-target studies for this compound have not been widely published. It is advisable to perform proteomic analysis to identify potential off-target effects in your cell line of interest.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak STING degradation | - Suboptimal this compound concentration.- Insufficient treatment time.- Low expression of VHL E3 ligase in the cell line.- Poor compound stability or solubility.- Issues with Western blot protocol. | - Perform a dose-response experiment (e.g., 10 nM - 10 µM) to find the optimal concentration.- Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours).- Verify VHL expression in your cell line by Western blot.- Ensure proper storage of this compound and test its stability in your cell culture medium (see Protocol 4).- Optimize your Western blot protocol for STING detection (see Protocol 2 and Western Blot Troubleshooting section). |
| "Hook Effect" observed (decreased degradation at high concentrations) | - At high concentrations, the PROTAC forms binary complexes (this compound-STING or this compound-VHL) instead of the productive ternary complex (STING-UNC9036-VHL). | - This is a known phenomenon for PROTACs. Use a lower concentration of this compound that is on the effective part of the dose-response curve. |
| High cytotoxicity observed | - The concentration of this compound is too high.- The cell line is particularly sensitive to STING degradation or the compound itself. | - Lower the concentration of this compound.- Perform a cell viability assay (e.g., MTT assay, see Protocol 1) to determine the cytotoxic concentration range for your cell line. |
| Inconsistent results | - Variability in cell culture conditions.- Inconsistent this compound preparation.- Pipetting errors. | - Maintain consistent cell passage numbers and confluency.- Prepare fresh this compound dilutions for each experiment.- Ensure accurate and consistent pipetting. |
| Difficulty detecting the ternary complex in co-IP | - The ternary complex is transient.- Suboptimal lysis or wash buffer conditions.- Low antibody affinity. | - Pre-treat cells with a proteasome inhibitor (e.g., MG132) to stabilize the complex.- Optimize lysis and wash buffers to maintain protein-protein interactions.- Use a high-quality antibody validated for immunoprecipitation (see Protocol 3 and Co-IP Troubleshooting section). |
Data Presentation
Table 1: this compound Activity in Caki-1 Renal Cell Carcinoma Cells
| Parameter | Value | Reference |
| DC50 | 227 nM | [5] |
| Effective Concentration for STING Degradation | 0.316 µM - 1 µM | [4][7] |
| Time to Significant Degradation | ~8 hours | [5] |
Note: Data for other cell lines is currently limited. Researchers should empirically determine the optimal conditions for their specific cell lines.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for STING Degradation
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound, UNC9113 (negative control), and a vehicle control for the determined time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against STING and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the extent of STING degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) of the STING-UNC9036-VHL Ternary Complex
-
Cell Treatment: Treat cells with this compound or a vehicle control. It is recommended to pre-treat with a proteasome inhibitor like MG132 (10 µM) for 2-4 hours before and during this compound treatment to stabilize the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against VHL (or STING) or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads 3-5 times with cold IP wash buffer.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against STING and VHL.
Protocol 4: Assessment of this compound Stability in Cell Culture Medium
-
Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubation: Incubate the solution at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Data Interpretation: Plot the concentration of this compound over time to determine its stability in the medium.[1]
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of this compound-mediated STING degradation.
Caption: Troubleshooting workflow for optimizing STING degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Semantic Scholar [semanticscholar.org]
- 3. proteinguru.com [proteinguru.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antibodies.com [antibodies.com]
UNC9036 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of UNC9036 in common experimental buffers. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera)-based degrader of the STING (Stimulator of Interferon Genes) protein.[1] It is a bifunctional molecule that simultaneously binds to the STING protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of STING, marking it for degradation by the proteasome.[1] This process is dependent on the proteasome and VHL.[1]
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store this compound for optimal stability?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in an organic solvent like DMSO, it is advisable to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Solubility and Stability Data
Due to the limited availability of quantitative data, the following tables provide a summary of the known qualitative solubility and recommended storage conditions for this compound.
Table 1: this compound Solubility
| Solvent/Buffer System | Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Direct dissolution in PBS is not recommended. Prepare a DMSO stock first. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Limited solubility | Dilute from a DMSO stock. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. This compound has been successfully used in Caki-1 cells. |
Table 2: this compound Stability and Storage
| Form | Storage Condition | Recommended Duration | Notes |
| Solid | -20°C | Long-term | Store in a desiccated environment. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilution (in aqueous buffer) | 2-8°C | For immediate use | It is recommended to prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Material: this compound powder, anhydrous DMSO.
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Material: this compound stock solution (in DMSO), pre-warmed cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that affects cell viability (typically less than 0.5%).
-
Use the freshly prepared working solutions immediately for treating cells.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated STING protein degradation.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for evaluating this compound-induced STING degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in the stock solution. | The solubility limit in DMSO has been exceeded or the compound has come out of solution upon storage. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Precipitation observed in the working dilution in aqueous buffer. | The compound has low aqueous solubility and has precipitated upon dilution from the DMSO stock. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Prepare working solutions immediately before use. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution due to improper storage. | Use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles. Always store stock solutions at -80°C. |
| No or low STING degradation observed. | The concentration of this compound is too low or the incubation time is too short. The compound may have degraded. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. Use a fresh aliquot of this compound. |
| Cell toxicity observed. | The concentration of this compound is too high. The concentration of the DMSO vehicle is too high. | Perform a cell viability assay to determine the cytotoxic concentration of this compound in your cell line. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
References
Potential off-target effects of the PROTAC UNC9036
Welcome to the technical support center for the PROTAC STING degrader, UNC9036. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of the Stimulator of Interferon Genes (STING) protein.[1][2][3] The molecule consists of a ligand that binds to STING and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing STING and VHL into close proximity, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of STING and its subsequent degradation by the proteasome.[1][3]
Q2: What is the reported on-target potency of this compound?
A2: In Caki-1 renal carcinoma cells, this compound has been shown to induce STING degradation with a DC₅₀ (half-maximal degradation concentration) of 227 nM.[2] The degradation of STING is time-dependent and can be observed after several hours of treatment.[2]
Q3: What are the primary categories of potential off-target effects for PROTACs like this compound?
A3: Potential off-target effects for PROTACs can be broadly categorized as follows:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target (STING). This can occur if the STING-binding ligand has affinity for other proteins, or if the VHL ligand engages in non-specific interactions.
-
Degradation-independent off-targets: The this compound molecule itself, independent of its degradation activity, might have pharmacological effects. This could be driven by the STING-binding or VHL-binding moieties occupying their respective binding pockets on off-target proteins without inducing degradation.
-
Pathway-related effects: The degradation of STING can lead to downstream biological consequences that may be misinterpreted as off-target effects. It is crucial to distinguish between the direct impact of STING removal and unintended activities of the compound.
Q4: How can I experimentally control for off-target effects of this compound?
A4: A critical experimental control is the use of a negative control compound, such as UNC9113. UNC9113 is a close structural analog of this compound but contains a modification to the VHL ligand that abrogates its binding to VHL.[1][3] Therefore, UNC9113 should not induce degradation of STING or any potential VHL-dependent off-targets. Any observed phenotype that occurs with this compound but not with UNC9113 is more likely to be a result of VHL-dependent degradation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during experiments with this compound.
Issue 1: I am observing a phenotype that does not correlate with known STING signaling pathways.
-
Possible Cause 1: Off-target protein degradation.
-
Troubleshooting Step: Perform a global proteomics experiment (e.g., using mass spectrometry) to compare protein abundance in cells treated with this compound versus a vehicle control and the negative control UNC9113. This will help identify proteins that are degraded in a VHL-dependent manner, aside from STING.
-
-
Possible Cause 2: Degradation-independent pharmacology.
-
Troubleshooting Step: Compare the phenotype observed with this compound to that of the negative control, UNC9113. If both compounds produce the phenotype, it is likely independent of VHL-mediated degradation and may stem from the STING-binding portion of the molecule engaging an off-target.
-
Issue 2: The potency of STING degradation is lower than expected in my cell line.
-
Possible Cause 1: Low expression of VHL.
-
Troubleshooting Step: Confirm the expression level of VHL in your cell line of interest via western blot or qPCR. VHL expression is necessary for the activity of this compound.[4]
-
-
Possible Cause 2: The "Hook Effect".
-
Troubleshooting Step: The hook effect is a phenomenon where PROTAC efficacy decreases at very high concentrations. This occurs because the formation of binary complexes (this compound-STING or this compound-VHL) outcompetes the formation of the productive ternary complex (STING-UNC9036-VHL). Perform a full dose-response curve to identify the optimal concentration range for STING degradation in your system.
-
Quantitative Data Summary
The following tables summarize the known on-target activity of this compound and provide an illustrative example of how to present hypothetical off-target data.
Table 1: On-Target Activity of this compound
| Compound | Target | Cell Line | Potency (DC₅₀) | Reference |
|---|
| this compound | STING | Caki-1 | 227 nM |[2] |
Table 2: Illustrative Example of Off-Target Profile for a VHL-Based PROTAC (Hypothetical Data) Note: This table is for illustrative purposes only. Specific off-target degradation data for this compound is not publicly available.
| Protein | On-Target/Off-Target | DC₅₀ (nM) in Caki-1 cells | Notes |
|---|---|---|---|
| STING | On-Target | 227 | Intended target. |
| Protein X | Off-Target | 1,500 | Structurally unrelated protein degraded at higher concentrations. |
| Protein Y | Off-Target | >10,000 | No significant degradation observed at tested concentrations. |
| Protein Z | Off-Target | 5,000 | Kinase with some structural homology to the STING-binding ligand's target space. |
Experimental Protocols & Workflows
Protocol: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying degradation-dependent off-target effects using quantitative mass spectrometry.
-
Cell Culture and Treatment: Plate your cells of interest (e.g., Caki-1) and treat with this compound at a concentration known to induce robust STING degradation (e.g., 1 µM), the negative control UNC9113 (1 µM), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 12-24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer compatible with mass spectrometry. Quantify total protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling (Optional but Recommended): For multiplexed quantitative analysis, label the peptide samples from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated group compared to both vehicle and negative control groups.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Mechanism of action for this compound-mediated STING degradation.
Caption: Experimental workflow for identifying off-target proteins.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Interpreting unexpected results in UNC9036 experiments
Welcome to the technical support center for UNC9036, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the STING (Stimulator of Interferon Genes) protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results and optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that consists of a ligand that binds to the STING protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing STING and VHL into close proximity, this compound facilitates the ubiquitination of STING, marking it for degradation by the proteasome.[1] This process is dependent on the cellular proteasomal machinery.[2] Notably, the STING-binding component of this compound is derived from a STING agonist, diABZI.[1] This means that this compound first activates STING, leading to its phosphorylation, which is the form of STING that is then targeted for degradation.[1]
Q2: What are the expected outcomes of a successful this compound experiment?
A2: A successful experiment will demonstrate a dose-dependent and time-dependent degradation of STING protein levels.[1] Concurrently, the degradation of STING should lead to the suppression of downstream signaling pathways, such as the phosphorylation of IRF3 and the subsequent production of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to be effective in degrading STING in renal cell carcinoma cell lines, with a reported DC50 (concentration for 50% degradation) of 227 nM in Caki-1 cells.[1] Its efficacy in other cell lines may vary depending on the expression levels of STING and the VHL E3 ligase.
Q4: What are some critical controls to include in my this compound experiments?
A4: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
-
Negative Control PROTAC: An analog of this compound that does not bind to VHL. This control helps to differentiate between proteasome-dependent degradation and other off-target effects.
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue STING from degradation, confirming the involvement of the proteasome.[2]
-
VHL-deficient cells (if available): Experiments in cells lacking VHL should show a significant reduction in this compound-mediated STING degradation.
Troubleshooting Guides
Issue 1: Incomplete or No STING Degradation
One of the most common unexpected results is the failure to observe the expected degradation of the STING protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal DC50 and Dmax (maximum degradation) in your specific cell line. |
| Inappropriate Time Course | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for maximal STING degradation. Degradation is typically observed in a time-dependent manner.[1] |
| Low VHL Expression | Verify the expression levels of VHL in your cell line via Western blot or qPCR. Cell lines with low or absent VHL expression will not support efficient this compound-mediated degradation. |
| Impaired Proteasome Function | Ensure that the proteasome is functional in your experimental system. As a positive control, you can treat cells with a known proteasome substrate and observe its degradation. Co-treatment with a proteasome inhibitor like MG132 should block this compound-induced STING degradation.[2] |
| Lysosomal Degradation Pathway Involvement | While this compound primarily utilizes the proteasomal pathway, STING can also be degraded via the lysosomal pathway.[4] To rule out confounding effects, you can use lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) in your experiments.[4] |
| Cell Line Specificity | The efficiency of PROTACs can vary between cell lines due to differences in E3 ligase expression, protein trafficking, and other cellular factors. Consider testing this compound in a cell line known to be responsive, such as Caki-1, as a positive control. |
Issue 2: Paradoxical Activation of STING Signaling
Due to its agonist-based design, this compound can sometimes lead to an initial activation of the STING pathway before degradation occurs.
| Possible Cause | Troubleshooting Steps |
| Early Time Points | At early time points after this compound treatment, you may observe an increase in the phosphorylation of STING and its downstream targets (e.g., IRF3) before significant degradation has occurred. Analyze later time points to observe the expected suppression of signaling. |
| Sub-degradative Concentrations | At concentrations too low to induce efficient degradation, the agonist activity of this compound may dominate, leading to sustained pathway activation. Perform a careful dose-response analysis to identify a concentration that effectively degrades STING. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (this compound-STING or this compound-VHL) is favored over the productive ternary complex (STING-UNC9036-VHL), leading to reduced degradation and potentially sustained signaling. Avoid using excessively high concentrations of this compound. |
Issue 3: Off-Target Effects
While this compound is designed to be specific for STING, off-target effects are a possibility with any small molecule.
| Possible Cause | Troubleshooting Steps |
| Non-specific Protein Degradation | To assess the specificity of this compound, perform proteome-wide analysis (e.g., mass spectrometry) to identify other proteins that may be degraded upon treatment.[5][6] Compare the degradation profile of this compound with that of a negative control PROTAC. |
| VHL Ligand-Mediated Effects | The VHL ligand component of this compound could potentially have off-target effects independent of STING degradation. Use the VHL ligand alone as a control in your experiments. |
| Cellular Toxicity | High concentrations of this compound may induce cellular toxicity. Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line and use concentrations well below this threshold for your degradation experiments. |
Data Presentation
Table 1: this compound Degradation Parameters in Caki-1 Cells
| Parameter | Value | Reference |
| DC50 | 227 nM | [1] |
| Optimal Time for Degradation | 12-24 hours | [1] |
| Dmax | >80% at optimal concentrations | Inferred from published Western blots |
Experimental Protocols
Protocol 1: Western Blot Analysis of STING Degradation
This protocol outlines the steps to assess the degradation of STING protein in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., Caki-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STING, anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against STING (and other targets) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the STING signal to the loading control to determine the percentage of degradation.
Protocol 2: Analysis of Downstream STING Signaling
This protocol describes how to assess the effect of this compound on the activation of downstream signaling pathways.
Materials:
-
Same as Protocol 1
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3
-
ELISA kit for IFN-β
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-4 from Protocol 1.
-
Western Blot for Phosphorylated Proteins:
-
Perform Western blotting as described in Protocol 1, using primary antibodies against phospho-IRF3 and total IRF3.
-
Analyze the ratio of phosphorylated protein to total protein to assess pathway activation.
-
-
ELISA for IFN-β:
-
Collect the cell culture supernatant before lysing the cells in step 1.
-
Perform an ELISA for IFN-β according to the manufacturer's instructions to quantify the amount of secreted cytokine.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated STING degradation.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Overview of the STING signaling pathway and this compound's point of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in UNC9036 degradation efficiency
Welcome to the technical support center for UNC9036. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful application of this compound, a PROTAC-based STING degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the STING (Stimulator of Interferon Genes) protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to STING, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting them.[1][2] The mechanism involves this compound simultaneously binding to STING and VHL, forming a ternary complex.[3] This proximity induces the VHL ligase to tag STING with ubiquitin, marking it for degradation by the cell's proteasome.[1][3][4]
Q2: What is the reported degradation efficiency of this compound?
A2: The half-maximal degradation concentration (DC50) for this compound has been reported to be 227 nM in Caki-1 cells.[1][4]
Q3: Is this compound-mediated degradation dependent on a specific cellular pathway?
A3: Yes, this compound-mediated STING degradation is dependent on the proteasome and the VHL E3 ligase.[1][4] Inhibition of the proteasome (e.g., with MG132) or depletion of VHL can rescue STING protein levels after this compound treatment.[1][5][6] While lysosomal pathways are also involved in STING turnover, this compound specifically hijacks the ubiquitin-proteasome system.[4][7]
Q4: What is the "hook effect" and how does it relate to this compound?
A4: The "hook effect" is a phenomenon common to PROTACs where degradation efficiency decreases at very high concentrations.[8][9] This occurs because excessive PROTAC molecules are more likely to form binary complexes (PROTAC-STING or PROTAC-VHL) rather than the productive ternary complex (STING-PROTAC-VHL) required for degradation.[8][9] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range and avoid the hook effect.[8][10]
Troubleshooting Guide: Addressing Variability in Degradation
Researchers may observe variability in this compound's degradation efficiency. The following guide addresses common issues in a question-and-answer format.
Q5: I am not observing any STING degradation after treating my cells with this compound. What could be the issue?
A5: Several factors could lead to a lack of degradation. Consider the following troubleshooting steps:
-
Suboptimal Concentration: You may be using a concentration that is too low or, conversely, one that is so high it induces the "hook effect".[8][9]
-
Solution: Perform a dose-response experiment across a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[9]
-
-
Insufficient Incubation Time: The time required to achieve maximal degradation can vary between cell lines.[9][10]
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal treatment duration.[9]
-
-
Low VHL Expression: this compound requires the VHL E3 ligase to function.[1] The chosen cell line may not express sufficient levels of VHL.[8][11]
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[8][12]
-
Solution: While the core structure of this compound cannot be changed, ensure proper solubilization in the vehicle (e.g., DMSO) and that the final vehicle concentration in the media is not inhibitory to cells.
-
-
Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment.[8]
-
Solution: Prepare fresh stock solutions for each experiment and consider assessing the stability of this compound in your specific media.[13]
-
Q6: My degradation results are inconsistent between experiments. What causes this variability?
A6: Inconsistent results often stem from subtle variations in experimental conditions.
-
Cell State and Density: Cell confluence and overall health can impact protein turnover rates and drug response.
-
Solution: Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.
-
-
Reagent Quality: The age and storage of this compound, cell culture media, and antibodies can affect outcomes.
-
Solution: Use freshly prepared reagents whenever possible. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Validate antibody performance.
-
-
Inconsistent Timings: Variations in treatment duration or the time between treatment and cell lysis can lead to different levels of degradation.
-
Solution: Use a precise timer for all incubation steps. Process all samples in a consistent and timely manner.
-
Q7: I see high cytotoxicity at concentrations where I expect to see degradation. How can I differentiate toxicity from targeted degradation?
A7: It is essential to ensure that the reduction in STING levels is due to specific degradation and not simply a result of cell death.
-
Solution 1: Run a Cell Viability Assay. Perform a cell viability assay (e.g., MTS, MTT) in parallel with your degradation experiment, using the same this compound concentrations.[9] This will help you determine the cytotoxic concentration range. Aim to work at concentrations well below the IC50 for cell viability.[9]
-
Solution 2: Use a Negative Control. A negative control, such as UNC9113 (the non-VHL binding version of this compound), is crucial.[4] This molecule can bind to STING but cannot recruit VHL, and therefore should not induce proteasomal degradation.[4] Observing STING reduction with this compound but not with the negative control confirms that the effect is VHL-dependent.
Data Presentation
Table 1: Key Efficacy Parameter for this compound
| Parameter | Value | Cell Line | Source |
| DC50 | 227 nM | Caki-1 | [1][4] |
Table 2: Troubleshooting Summary for Lack of this compound Activity
| Potential Cause | Recommended Action |
| Suboptimal Concentration | Perform a wide dose-response curve (0.1 nM - 10 µM) to identify peak activity and the "hook effect".[8][9] |
| Incorrect Timing | Conduct a time-course experiment (e.g., 2-24 hours) to find the optimal incubation period.[9] |
| Low VHL Expression | Confirm VHL protein expression in the chosen cell line via Western Blot.[9] |
| Compound Instability | Prepare fresh stock solutions for each experiment.[13] |
| High Cell Toxicity | Run a parallel cell viability assay to distinguish degradation from cytotoxicity.[9] |
| Inefficient Ternary Complex | Use a negative control (non-VHL binding) to confirm the mechanism of action.[4] |
Visualizations
This compound Mechanism of Action
Caption: Workflow of this compound inducing STING protein degradation.
Troubleshooting Logic for this compound Experiments
Caption: Decision tree for troubleshooting this compound degradation experiments.
Experimental Protocols
Protocol 1: Western Blot for STING Degradation
This protocol provides a standard method to quantify the reduction in STING protein levels following this compound treatment.[13]
Methodology:
-
Cell Seeding: Plate cells (e.g., Caki-1) at an appropriate density in 6-well plates and allow them to adhere overnight. Ensure cells reach 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 8 or 12 hours).[5] Include a vehicle control (e.g., DMSO) and a negative control compound if available.[9]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9][13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9] Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[9][13]
-
Immunoblotting:
-
Detection:
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the STING band intensity to the loading control. Plot the percentage of STING degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax.[9]
Protocol 2: Cell Viability Assay
This assay is used to determine the cytotoxicity of this compound and ensure that observed protein loss is not due to cell death.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment.[9]
-
Incubation: Incubate the cells for a relevant time period (e.g., 24 or 48 hours).[9]
-
Assay: Add a viability reagent (e.g., MTS, MTT, or a luminescence-based reagent like CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: UNC9036 Dose-Response Experiments
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for performing a dose-response curve for UNC9036, a PROTAC-based STING degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the STING (Stimulator of Interferon Genes) protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the VHL (von Hippel-Lindau) E3 ubiquitin ligase and a ligand that binds to STING.[1][3] By bringing STING into proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of STING, marking it for degradation by the proteasome.[2][3] This leads to the suppression of STING-mediated innate immune signaling.[3]
Q2: What is a dose-response curve and why is it important for this compound?
A dose-response curve is a fundamental tool in pharmacology used to characterize the relationship between the concentration of a drug (like this compound) and its effect on a biological system.[4] For this compound, the primary response measured is the degradation of the STING protein. Performing a dose-response experiment is crucial to determine key parameters such as the DC50 (the concentration at which 50% of the target protein is degraded), which is a measure of the compound's potency.[1] This information is essential for designing further experiments and understanding the compound's therapeutic potential.
Q3: What cell lines are suitable for a this compound dose-response experiment?
Published studies have successfully used human renal cell carcinoma cell lines, such as Caki-1, for this compound experiments.[1][3] The choice of cell line should be guided by the expression of STING and VHL, as both are essential for the mechanism of action of this compound.
Experimental Protocol: Dose-Response Curve for this compound
This protocol outlines the key steps for generating a dose-response curve for this compound to determine its DC50 for STING degradation.
I. Materials and Reagents
-
Cell Line: Caki-1 or another suitable cell line expressing STING and VHL
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Reagents for Western Blotting:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-STING and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
96-well plates for cell culture and treatment
-
DMSO (vehicle control)
II. Experimental Workflow
Caption: Experimental workflow for a this compound dose-response curve.
III. Step-by-Step Procedure
-
Cell Seeding:
-
Seed your chosen cells (e.g., Caki-1) into 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for approximately 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A wide concentration range is recommended to ensure the full curve is captured. For example, a 10-point, 3-fold serial dilution starting from 10 µM down to the nanomolar range is a good starting point.[5]
-
Include a vehicle-only control (DMSO) and an untreated control.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 8 or 24 hours). The optimal time may need to be determined empirically.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.
-
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against STING and a primary antibody for a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities for STING and the loading control for each concentration of this compound.
-
Normalize the STING band intensity to the corresponding loading control band intensity.
-
Express the normalized STING levels as a percentage of the vehicle-treated control.
-
-
DC50 Determination:
-
Plot the percentage of STING degradation against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the DC50 value.[4]
-
Data Presentation
Table 1: Key Parameters for this compound Dose-Response Experiment
| Parameter | Recommended Value/Range | Notes |
| Cell Line | Caki-1 | Ensure expression of STING and VHL. |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C. |
| This compound Concentration Range | 1 nM to 10 µM | A wide range is crucial for a complete curve.[5] |
| Incubation Time | 8 - 24 hours | May require optimization for your specific cell line. |
| Vehicle Control | DMSO | Use the same final concentration as in the highest this compound treatment. |
| Number of Replicates | Minimum of 3 | To ensure statistical significance.[5] |
| Data Analysis Software | GraphPad Prism, R, or similar | For non-linear regression analysis.[4] |
Troubleshooting Guide
Problem 1: Incomplete or no STING degradation observed.
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation in your cell line.
-
-
Possible Cause: Low or no expression of VHL E3 ligase in the chosen cell line.
-
Solution: Confirm VHL expression in your cell line by Western blot or qPCR. If VHL expression is low, consider using a different cell line.
-
-
Possible Cause: The concentration range of this compound is too low.
-
Solution: Extend the concentration range to higher concentrations (e.g., up to 50 µM).
-
-
Possible Cause: Issues with the this compound compound.
-
Solution: Verify the integrity and concentration of your this compound stock.
-
Problem 2: High variability between replicates.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
-
-
Possible Cause: Pipetting errors during serial dilutions.
-
Solution: Prepare a master mix for each dilution and be meticulous with pipetting technique.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium.
-
Problem 3: The dose-response curve does not fit a standard sigmoidal model (e.g., shows a "hook effect").
-
Possible Cause: At very high concentrations, PROTACs can sometimes exhibit a "hook effect," where the formation of the ternary complex (PROTAC-target-E3 ligase) is inhibited by the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase).
-
Solution: This is a known phenomenon for some PROTACs. Ensure your concentration range extends low enough to observe the degradation phase. The peak of the curve before the hook can still provide information about the compound's efficacy.
-
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Negative control experiments for UNC9036 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC9036, a PROTAC-based STING degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the STING (Stimulator of Interferon Genes) protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to STING (diABZI), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase (VH032).[1] The mechanism involves the formation of a ternary complex between STING, this compound, and VHL. This proximity induces the VHL-mediated polyubiquitination of phosphorylated STING, targeting it for degradation by the 26S proteasome.[1][2]
Q2: What is the primary negative control for this compound and why is it important?
The primary negative control for this compound is UNC9113 .[3] UNC9113 is a structurally similar analog of this compound that is deficient in VHL binding.[3] Using UNC9113 is crucial to demonstrate that the degradation of STING is dependent on the recruitment of the VHL E3 ligase and not due to off-target effects of the STING-binding moiety or the linker. In a well-controlled experiment, UNC9113 should not induce STING degradation.[3]
Q3: Besides UNC9113, what other negative controls are essential for this compound experiments?
To ensure the observed STING degradation is specifically mediated by the proteasome and dependent on VHL, the following additional controls are critical:
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor, such as MG132 or bortezomib, should block this compound-mediated STING degradation.[4][5][6] This confirms that the degradation is dependent on the proteasome pathway.
-
VHL Ligand Competition: Co-treatment with an excess of a free VHL ligand, like VH032, should compete with this compound for binding to VHL, thereby preventing the formation of the ternary complex and rescuing STING from degradation.[4]
-
VHL Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to deplete VHL expression in the experimental cell line should attenuate or abrogate this compound-induced STING degradation.[4][7]
Q4: What is the "hook effect" in the context of this compound treatment?
The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[8][9] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (this compound-STING or this compound-VHL) rather than the productive ternary complex (STING-UNC9036-VHL) required for degradation.[8][9] It is therefore essential to perform a full dose-response curve to identify the optimal concentration for STING degradation.
Troubleshooting Guides
Issue 1: this compound is not causing STING degradation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a wide dose-response experiment (e.g., from low nM to high µM range). | To identify the optimal concentration for degradation and rule out the "hook effect".[8][9] |
| Poor Cell Permeability | This compound is a relatively large molecule. Although generally cell-permeable, this can vary between cell lines. If possible, use a cellular thermal shift assay (CETSA) or NanoBRET to confirm target engagement in your cells. | Confirmation that this compound is entering the cells and binding to STING. |
| Low VHL Expression in Cell Line | Confirm the expression of VHL in your target cells using Western blot or qPCR. | Adequate VHL expression is necessary for this compound to function.[9] |
| Inefficient Ternary Complex Formation | While this compound is designed to form a stable ternary complex, cellular factors can influence this. Biophysical assays like TR-FRET or SPR can be used to confirm complex formation in vitro. | Evidence of a stable STING-UNC9036-VHL complex. |
| STING is not Phosphorylated | This compound preferentially targets phosphorylated STING for degradation.[1] Ensure your experimental conditions promote STING activation and phosphorylation (e.g., by using a STING agonist like cGAMP or ISD90). | Increased levels of phosphorylated STING (p-STING) upon stimulation. |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the time course of your experiment. | To ensure the compound is not degrading before it can act. |
Issue 2: The negative control UNC9113 is causing STING degradation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects of the STING Agonist Moiety | The diABZI component of this compound and UNC9113 is a STING agonist.[1] High concentrations or prolonged treatment might induce STING-mediated cell death pathways that lead to non-specific protein degradation. | Reduce the concentration and/or incubation time of UNC9113. |
| Lysosomal Degradation of STING | STING can also be degraded via the lysosomal pathway.[1] To differentiate from proteasomal degradation, co-treat with lysosomal inhibitors like Bafilomycin A1 or Chloroquine. | If degradation by UNC9113 is lysosomal, it will be blocked by these inhibitors, while this compound-mediated degradation should persist. |
| Cytotoxicity | High concentrations of the compound or the vehicle (e.g., DMSO) can cause cytotoxicity, leading to non-specific protein degradation. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the used concentrations of UNC9113 are not toxic. |
Experimental Protocols
Protocol 1: Validating this compound-Mediated STING Degradation with Negative Controls
Objective: To confirm that STING degradation by this compound is VHL-dependent and proteasome-mediated.
Materials:
-
Cells expressing STING and VHL
-
This compound
-
UNC9113 (negative control)
-
MG132 (proteasome inhibitor)
-
VH032 (VHL ligand)
-
DMSO (vehicle)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-STING, anti-VHL, anti-GAPDH or β-actin (loading control)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Pre-treatment (for inhibitor controls):
-
For the proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours.
-
For the VHL competition control, pre-treat cells with a high concentration of VH032 (e.g., 5 µM) for 1-2 hours.[4]
-
-
Treatment: Add this compound, UNC9113, or DMSO (vehicle control) to the cells at the desired final concentrations. A typical dose-response for this compound might range from 10 nM to 10 µM, with a peak activity often observed around 200-300 nM.[1] Treat for a suitable duration (e.g., 8-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against STING, VHL, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the STING levels to the loading control.
Expected Results:
| Treatment Group | Expected STING Protein Level |
| Vehicle (DMSO) | High |
| This compound | Low |
| UNC9113 | High |
| This compound + MG132 | High (rescued from degradation) |
| This compound + VH032 | High (rescued from degradation) |
Protocol 2: Assessing STING Phosphorylation
Objective: To determine if STING is being phosphorylated, a prerequisite for efficient this compound-mediated degradation.
Materials:
-
Cells expressing STING
-
STING agonist (e.g., 2',3'-cGAMP or ISD90)
-
Cell lysis buffer with phosphatase inhibitors
-
Antibodies: anti-phospho-STING (Ser366), anti-STING (total), anti-GAPDH or β-actin
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Stimulation: Treat cells with a STING agonist for a short period (e.g., 1-3 hours) to induce STING phosphorylation. Include an unstimulated control.
-
Cell Lysis: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Western Blotting: Perform Western blotting as described in Protocol 1, probing for both phosphorylated STING and total STING.
-
Data Analysis: Normalize the phospho-STING signal to the total STING signal.
Expected Results:
| Treatment Group | Expected Phospho-STING Level |
| Unstimulated | Low |
| STING Agonist | High |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating On-Target Effects of UNC9036 using UNC9113 Negative Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UNC9036, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the STING (Stimulator of Interferator of Interferon Genes) protein, and its corresponding negative control, UNC9113. By leveraging experimental data, this document aims to objectively demonstrate the on-target effects of this compound and highlight the importance of a proper negative control in targeted protein degradation studies.
Introduction to this compound and UNC9113
This compound is a heterobifunctional molecule designed to induce the degradation of STING, a key protein in the innate immune system.[1][2] It functions by simultaneously binding to STING and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby bringing them into close proximity.[1][2] This induced proximity leads to the ubiquitination of STING and its subsequent degradation by the proteasome.[1][2]
To validate that the observed degradation of STING is a direct result of the PROTAC mechanism, a negative control molecule, UNC9113, was developed.[2] UNC9113 is structurally identical to this compound except for a modification in the VHL-binding moiety. This single alteration abrogates its ability to recruit the VHL E3 ligase, thus preventing the formation of the STING-PROTAC-VHL ternary complex and subsequent degradation.[2]
On-Target Effects of this compound
The primary on-target effect of this compound is the degradation of the STING protein. This degradation has significant downstream consequences, including the suppression of STING-mediated innate immune signaling.[2] Experimental evidence demonstrates that this compound effectively reduces STING protein levels in a dose- and time-dependent manner, while UNC9113 shows significantly diminished activity.[2][3]
Comparative Analysis of STING Degradation
The efficacy of this compound in degrading STING was compared to UNC9113 in Caki-1 renal cell carcinoma cells. The results clearly illustrate the VHL-dependent degradation mechanism of this compound.
| Compound | Concentration (µM) | Incubation Time (h) | STING Protein Level Reduction |
| This compound | 1 | 0-24 | Time-dependent degradation observed |
| UNC9113 | 1 | 0-24 | Minimal degradation observed |
| This compound | 0 - 31.6 | 12 | Dose-dependent degradation (DC50 = 227 nM)[1] |
| UNC9113 | 0 - 31.6 | 12 | Significantly reduced degradation compared to this compound |
Table 1: Summary of in-cell STING degradation by this compound and UNC9113. Data compiled from Western Blot analyses in Caki-1 cells.[2][3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: this compound forms a ternary complex with STING and VHL, leading to STING degradation.
Caption: Workflow for assessing this compound-mediated STING degradation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Cell Culture and Treatment
Caki-1 cells were cultured in appropriate media until sub-confluent.[3] For treatment, cells were incubated with varying concentrations of this compound, UNC9113, or a DMSO control for specified time periods.[3][4]
Western Blot Analysis
Following treatment, whole-cell lysates were prepared.[3] Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were blocked and then incubated with primary antibodies specific for STING and a loading control (e.g., actin). After incubation with secondary antibodies, the protein bands were visualized and quantified.[3]
Downstream Signaling Analysis
To assess the functional consequence of STING degradation, downstream signaling was evaluated.[2] Caki-1 cells were pre-treated with this compound, UNC9113, or DMSO, followed by stimulation with a STING agonist like ISD90.[2][4] The phosphorylation of IRF3 (pIRF3), a downstream marker of STING activation, was then assessed by Western Blot.[2] Pre-treatment with this compound, but not UNC9113, was shown to suppress ISD90-induced pIRF3 signals.[2]
Conclusion
The comparative analysis of this compound and its negative control, UNC9113, unequivocally demonstrates the on-target, VHL-dependent degradation of STING by this compound. The use of a well-designed negative control like UNC9113 is critical to definitively attribute the observed biological effects to the intended PROTAC mechanism of action. This approach provides a robust framework for validating the on-target effects of targeted protein degraders in drug discovery and development.
References
A Comparative Analysis of UNC9036 and Other STING Degraders for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of UNC9036 versus other emerging STING (Stimulator of Interferon Genes) degraders. This document summarizes key performance data, details experimental methodologies, and visualizes complex biological pathways and workflows to aid in the evaluation of these compounds for research and therapeutic applications.
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering immune responses.[1] Dysregulation of this pathway is implicated in various autoimmune diseases and cancer, making STING a compelling therapeutic target.[2][3] Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, has emerged as a promising strategy to modulate STING activity by eliminating the STING protein entirely.[2][3]
This guide focuses on this compound, a PROTAC-based STING degrader, and compares its efficacy with other notable STING degraders, including SP23, AK59, and ST9.
Comparative Efficacy of STING Degraders
The following table summarizes the key quantitative data for this compound and other STING degraders based on available experimental data.
| Degrader | Type | E3 Ligase Recruited | DC50/IC50 | Cell Line | Reference |
| This compound | PROTAC | VHL | 227 nM (DC50) | Caki-1 | [4][5][6][7] |
| SP23 | PROTAC | CRBN | 3.2 µM (DC50) | THP-1 | [2][7][8][9] |
| AK59 | Molecular Glue | HERC4 | 5.196 µM (IC50) | Dual-THP1 | [1][3][10][11] |
| ST9 | PROTAC | CRBN | 0.62 µM (DC50) | Not Specified | [12][13] |
| PROTAC STING Degrader-2 | PROTAC | VHL | 0.53 µM (DC50) | Not Specified | [12][14] |
Signaling Pathways and Mechanisms
To understand the context in which these degraders operate, a diagram of the cGAS-STING signaling pathway is provided below.
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule induced STING degradation facilitated by the HECT ligase HERC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. PROTAC STING Degrader-2 - Immunomart [immunomart.com]
Confirming UNC9036-Mediated Protein Degradation: A Comparative Guide to Using MG132
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for a targeted protein degrader is a critical step. This guide provides a comparative analysis of experimental approaches to confirm that UNC9036, a potent STING (Stimulator of Interferon Genes) degrader, mediates its effects through the ubiquitin-proteasome pathway. A central focus is placed on the use of the well-characterized proteasome inhibitor, MG132.
This compound is a Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of STING, a key regulator of the innate immune system.[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[4][5] To validate that a PROTAC like this compound functions as intended, it is essential to demonstrate that its degradative activity is dependent on the proteasome.
The Role of MG132 in Confirming Proteasomal Degradation
MG132 is a potent, reversible, and cell-permeable peptide aldehyde that selectively inhibits the 26S proteasome.[6][7][8] By blocking the proteolytic activity of the proteasome, MG132 can prevent the degradation of ubiquitinated proteins.[6][9] In the context of this compound, if the degradation of STING is indeed mediated by the proteasome, then co-treatment of cells with this compound and MG132 should "rescue" STING protein levels from degradation. This experimental outcome provides strong evidence for a proteasome-dependent mechanism.
This compound-Mediated STING Degradation Pathway
The following diagram illustrates the proposed mechanism of this compound-mediated STING degradation. This compound engages both STING and the VHL (von Hippel-Lindau) E3 ubiquitin ligase, leading to the polyubiquitination of STING and its subsequent degradation by the 26S proteasome.[1][2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Protein Degradation To Target the Undruggable | Technology Networks [technologynetworks.com]
- 6. invivogen.com [invivogen.com]
- 7. MG132 - Wikipedia [en.wikipedia.org]
- 8. MG-132 | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Unseen: A Guide to Proteomic Off-Target Analysis of the STING Degrader UNC9036
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic compounds is paramount. While UNC9036, a PROTAC (Proteolysis Targeting Chimera)-based degrader of the STING (Stimulator of Interferon Genes) protein, holds promise for modulating innate immunity, a comprehensive evaluation of its off-target effects is crucial for its safe and effective development. This guide provides a comparative framework for assessing the off-target profile of this compound using cutting-edge proteomics technologies.
Currently, specific quantitative proteomics data on the off-targets of this compound is not publicly available. However, this guide outlines the established methodologies and data presentation formats that would be employed in such a study. By comparing these methods with alternative approaches, researchers can gain a deeper understanding of how to rigorously evaluate the selectivity of this compound and other PROTAC molecules.
Comparative Analysis of Off-Target Identification Strategies
The primary method for identifying off-target effects of PROTACs like this compound is unbiased, mass spectrometry-based proteomics. This approach allows for the global and quantitative assessment of protein abundance changes within a cell upon treatment with the degrader. Alternative, lower-throughput methods can be used for validation of potential off-targets.
| Feature | Mass Spectrometry-Based Proteomics | Western Blotting | Cellular Thermal Shift Assay (CETSA) |
| Principle | Unbiased identification and quantification of thousands of proteins in a cell lysate. | Antibody-based detection of specific proteins. | Measures changes in protein thermal stability upon ligand binding. |
| Throughput | High-throughput | Low to medium-throughput | Medium-throughput |
| Information | Provides a global view of proteome changes, identifying both on-target and potential off-target degradation. | Confirms the degradation of specific, predetermined proteins. | Assesses direct binding of the compound to target and off-target proteins in a cellular context. |
| Limitations | Requires specialized equipment and bioinformatics expertise for data analysis. | Is not suitable for unbiased discovery of off-targets; relies on the availability of specific antibodies. | Does not directly measure protein degradation. |
Experimental Protocols for Off-Target Proteomics Analysis of this compound
A typical proteomics workflow to identify off-targets of this compound would involve the following key steps:
Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line that endogenously expresses STING and the VHL E3 ligase, which this compound utilizes for degradation (e.g., THP-1, HEK293T).
-
Treatment Conditions:
-
Treat cells with an effective concentration of this compound (e.g., determined by a dose-response curve).
-
Include a vehicle control (e.g., DMSO).
-
Crucially, include a negative control PROTAC. This would be a molecule structurally similar to this compound but with a modification that prevents it from binding to the VHL E3 ligase, thus rendering it incapable of inducing degradation.
-
Perform a time-course experiment (e.g., 6, 12, 24 hours) to distinguish between direct degradation effects and downstream secondary effects.
-
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Harvest cells and lyse them to release the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into smaller peptides using an enzyme like trypsin.
-
Peptide Labeling (for quantitative proteomics):
-
Tandem Mass Tag (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): Label peptides from each treatment condition with isobaric tags. This allows for the multiplexing of samples and accurate relative quantification of proteins across different conditions in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Peptide Separation: Separate the labeled peptides using liquid chromatography based on their physicochemical properties.
-
Mass Spectrometry Analysis: Analyze the separated peptides using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments, which allows for their identification and quantification.
Data Analysis
-
Protein Identification and Quantification: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the peptides and, by extension, the proteins. The software will also use the reporter ions from the isobaric tags to calculate the relative abundance of each protein in the this compound-treated samples compared to the controls.
-
Statistical Analysis: Perform statistical tests to identify proteins that show a significant and dose-dependent decrease in abundance in the this compound-treated samples. These are considered potential off-targets.
Validation of Potential Off-Targets
-
Western Blotting: Use specific antibodies to confirm the degradation of high-priority potential off-targets identified by proteomics.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of this compound to potential off-targets in intact cells, providing evidence of target engagement.[1][2]
Data Presentation: Hypothetical Off-Target Profile of this compound
The quantitative data from a proteomics experiment would be summarized in tables for easy comparison.
Table 1: On-Target Degradation of STING by this compound
| Protein | Treatment | Fold Change vs. Vehicle | p-value |
| STING | This compound (1 µM, 24h) | -4.5 | < 0.001 |
| STING | Negative Control (1 µM, 24h) | -0.2 | > 0.05 |
Table 2: Hypothetical Off-Target Proteins Degraded by this compound
| Protein | Treatment | Fold Change vs. Vehicle | p-value | Putative Function |
| Protein X | This compound (1 µM, 24h) | -2.8 | < 0.01 | Kinase |
| Protein Y | This compound (1 µM, 24h) | -2.1 | < 0.05 | Adaptor Protein |
| Protein Z | This compound (1 µM, 24h) | -1.9 | < 0.05 | Transcription Factor |
Visualizing the Process and Pathway
Diagrams are essential for illustrating complex biological processes and experimental workflows.
By adhering to these rigorous experimental and analytical standards, researchers can confidently characterize the selectivity profile of this compound, a critical step in its journey toward potential therapeutic applications.
References
UNC9036's selectivity for STING over other cellular proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC9036, a Proteolysis Targeting Chimera (PROTAC), and its selectivity for the Stimulator of Interferon Genes (STING) protein over other cellular proteins. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for targeted protein degradation.
Overview of this compound
This compound is a PROTAC-based degrader of STING, a key protein in the innate immune system. It functions by forming a ternary complex between STING and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STING.[1][2][3] This targeted degradation of STING offers a potential therapeutic strategy for autoimmune and inflammatory diseases where the STING pathway is aberrantly activated.
Quantitative Performance Data
The following table summarizes the degradation potency of this compound against STING. Currently, comprehensive quantitative data on the selectivity of this compound across a broad range of cellular proteins from large-scale proteomics or kinome scan studies is not publicly available. The available data on off-target effects is limited to a small number of tested proteins.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Max Degradation (Dₘₐₓ) (%) | Off-Target Proteins Tested | Effect on Off-Targets | Reference |
| This compound | STING | Caki-1 | 227 | >90% | ATP2A2, GRP75 | No significant degradation observed | [3] |
Experimental Methodologies
The data presented in this guide is based on the following key experimental protocols:
Western Blotting for STING Degradation
This protocol is used to quantify the reduction in STING protein levels following treatment with this compound.
-
Cell Culture: Caki-1 cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 0-24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for STING. A loading control antibody (e.g., β-actin or GAPDH) is also used to normalize for protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software. The level of STING protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visual representations of the STING signaling pathway and the experimental workflow for assessing PROTAC-mediated degradation are provided below.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for assessing PROTAC-mediated degradation.
Selectivity of this compound for STING
The selectivity of a PROTAC is a critical parameter for its therapeutic potential, as off-target degradation can lead to unwanted side effects. The ideal PROTAC would exclusively degrade its intended target protein.
Based on the available data, this compound has been shown to potently degrade STING.[3] In the study by Zhu et al., the effect of this compound on the protein levels of two other endoplasmic reticulum-resident proteins, ATP2A2 and GRP75, was assessed by western blot.[3] The results indicated that this compound did not cause a significant reduction in the levels of these proteins, suggesting a degree of selectivity for STING.[3]
However, it is important to note that this is a limited assessment of selectivity. A comprehensive evaluation would require large-scale, unbiased proteomics studies, such as mass spectrometry-based quantitative proteomics or kinome-wide scanning, to profile the degradation of thousands of cellular proteins simultaneously. As of the date of this guide, such comprehensive selectivity data for this compound has not been made publicly available.
Comparison with Other Alternatives
A direct comparison of this compound with other STING-targeting PROTACs in terms of selectivity is challenging due to the lack of standardized, publicly available, head-to-head proteomic profiling data. The selectivity of a PROTAC is influenced by multiple factors, including the choice of the E3 ligase recruiter, the linker length and composition, and the warhead that binds to the target protein.
Conclusion
This compound is a potent degrader of the STING protein. The available data from targeted western blot analysis suggests a degree of selectivity for STING over the few other proteins that have been tested. However, a comprehensive understanding of its off-target profile awaits the results of large-scale proteomic studies. Researchers and drug developers should consider this limited selectivity data when evaluating this compound for their applications and may need to perform their own comprehensive selectivity profiling to fully characterize its off-target effects.
References
A Head-to-Head Comparison of UNC9036 and SP23: Two Distinct Approaches to STING Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side comparison of two prominent STING (Stimulator of Interferator Genes) degraders: UNC9036 and SP23. This document outlines their mechanisms of action, presents key quantitative data on their performance, and details the experimental protocols used for their characterization.
The targeted degradation of STING, a central protein in the innate immune system, has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Proteolysis-targeting chimeras (PROTACs) offer a novel modality to achieve this by hijacking the cell's natural protein disposal machinery. This guide focuses on two such PROTACs, this compound and SP23, which employ different E3 ligases to achieve STING degradation.
At a Glance: this compound vs. SP23
| Feature | This compound | SP23 |
| Mechanism of Action | PROTAC-based STING degrader | PROTAC-based STING degrader |
| Recruited E3 Ligase | von Hippel-Lindau (VHL)[1][2] | Cereblon (CRBN)[2][3] |
| Warhead | STING agonist (diABZI)[1] | STING inhibitor (C-170)[2][3][4] |
| Degradation Concentration (DC50) | 227 nM[1][5] | 3.2 µM[2][3][4][6][7] |
| Cell Line for DC50 Determination | Caki-1 (human renal cell carcinoma)[1][8] | THP-1 (human monocytic cell line)[3][6][7] |
| Downstream Signaling Effects | Suppresses innate immunity and STING activation.[9] | Dose-dependently reduces cGAMP-triggered IFN-β, IL-6, and CXCL10 levels. Shows selectivity over other inflammatory proteins like JAK2, STAT3, PI3K, AKT, and TLR4.[3][6][7] |
Mechanism of Action and Signaling Pathway
Both this compound and SP23 are heterobifunctional molecules that bring STING into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. However, they achieve this through distinct molecular components.
This compound is an agonist-derived PROTAC, incorporating a STING agonist (diABZI) to bind to STING.[1] It then recruits the VHL E3 ligase to tag the activated, phosphorylated STING for degradation.[1][2][10] This dual action of first activating and then degrading STING presents a unique pharmacological profile.
In contrast, SP23 is based on a STING inhibitor, C-170, which serves as the STING-binding warhead.[2][3][4] SP23 recruits the CRBN E3 ligase to mediate STING degradation.[2][3] By targeting STING for destruction, SP23 effectively shuts down its downstream signaling cascade, which is pivotal in the production of pro-inflammatory cytokines.
The cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA. Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines like IL-6 and CXCL10. Both this compound and SP23 intervene in this pathway by eliminating the central STING protein.
Experimental Protocols
Determination of DC50 for STING Degradation by Western Blot
This protocol outlines the general steps to determine the half-maximal degradation concentration (DC50) of a PROTAC.
1. Cell Culture and Treatment:
-
Seed the appropriate cell line (e.g., Caki-1 for this compound, THP-1 for SP23) in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC (this compound or SP23) in cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STING overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Data Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the STING protein levels to the loading control.
-
Calculate the percentage of STING degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
Measurement of Downstream Cytokine Secretion by ELISA
This protocol describes how to measure the effect of STING degraders on the secretion of downstream cytokines like IFN-β, IL-6, and CXCL10.
1. Cell Culture, Treatment, and Stimulation:
-
Seed THP-1 cells in a 96-well plate.
-
Treat the cells with various concentrations of the STING degrader (e.g., SP23) or a vehicle control for a specified period (e.g., 4 hours).
-
Stimulate the cells with a STING agonist, such as cGAMP, to induce cytokine production. An unstimulated control should be included.
-
Incubate the cells for an appropriate time to allow for cytokine secretion (e.g., 18-24 hours).
2. Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis. Supernatants can be stored at -80°C if not analyzed immediately.
3. ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human IFN-β, IL-6, or CXCL10).
-
Follow the manufacturer's protocol. Typically, this involves the following steps:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that binds to a different epitope on the cytokine.
-
Incubating and washing.
-
Adding an enzyme-linked secondary antibody or a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each sample.
-
Analyze the effect of the STING degrader on cytokine secretion by comparing the concentrations in the treated samples to the vehicle-treated, cGAMP-stimulated control.
Summary
This compound and SP23 represent two distinct and valuable tools for researchers studying the STING pathway. This compound, with its VHL-recruiting mechanism and agonist-based warhead, offers a potent means of degrading activated STING. SP23, a CRBN-recruiting degrader built upon a STING inhibitor, provides an alternative approach to abrogate STING signaling and its inflammatory consequences. The choice between these degraders will depend on the specific experimental context, including the cell type and the desired pharmacological outcome. The data and protocols presented in this guide are intended to aid researchers in making informed decisions and designing rigorous experiments to further elucidate the role of STING in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Validating the VHL-Dependent Mechanism of UNC9036: A Comparative Guide
For researchers and drug development professionals investigating targeted protein degradation, understanding the precise mechanism of action of novel compounds is paramount. This guide provides a comparative analysis of experimental data and methodologies for validating the Von Hippel-Lindau (VHL)-dependency of UNC9036, a potent STING (Stimulator of Interferon Genes) degrader.
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to hijack the VHL E3 ubiquitin ligase to induce the degradation of the STING protein.[1] Validating that its mechanism is indeed VHL-dependent is a critical step in its characterization and further development. This guide compares this compound with relevant alternatives and outlines the key experimental protocols to rigorously assess its VHL-mediated activity.
Comparative Analysis of STING Degraders
The efficacy of this compound can be benchmarked against negative controls and alternative degraders. UNC9113, a close structural analog of this compound, is deficient in VHL binding and serves as an essential negative control to demonstrate that the degradation activity is not due to off-target effects.[1][2] UNC8899 is another VHL-recruiting STING PROTAC from the same chemical series that can be used for comparison.[1][3][4]
| Compound | Target | E3 Ligase Recruited | DC50 in Caki-1 cells (nM) | Key Features |
| This compound | STING | VHL | 227 | Potent VHL-dependent STING degrader.[1] |
| UNC9113 | STING | None (VHL-binding deficient) | >31,600 | Negative control for this compound.[1][2] |
| UNC8899 | STING | VHL | 924 | VHL-recruiting STING degrader.[3][4] |
Experimental Validation of VHL-Dependency
Several key experiments are essential to unequivocally demonstrate the VHL-dependent mechanism of this compound.
Immunoblotting for STING Degradation
This is the most direct method to observe the reduction in STING protein levels upon treatment with this compound. A dose-response and time-course experiment should be performed.
Critical Comparisons:
-
This compound vs. UNC9113: Significant STING degradation should be observed with this compound, but not with the VHL-binding deficient UNC9113.[1][2]
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of STING by this compound, confirming the involvement of the ubiquitin-proteasome system.[1]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the formation of the ternary complex between VHL, this compound, and STING.
VHL Knockdown/Knockout
Using techniques like shRNA or CRISPR/Cas9 to deplete VHL from cells should abrogate the STING degradation activity of this compound.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA can be employed to confirm the engagement of this compound with VHL in a cellular context. Binding of this compound to VHL is expected to increase the thermal stability of the VHL protein.
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound-mediated STING protein degradation pathway.
Caption: Experimental workflow for validating VHL-dependency.
Detailed Experimental Protocols
Immunoblotting Protocol for STING Degradation
-
Cell Culture and Treatment:
-
Plate Caki-1 cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, UNC9113, or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 12, 24 hours).
-
For proteasome inhibition experiments, pre-treat cells with 10 µM MG132 for 1 hour before adding the degrader.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against STING overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Co-Immunoprecipitation Protocol
-
Cell Treatment and Lysis:
-
Treat Caki-1 cells with this compound or DMSO for the optimal time determined from the immunoblotting experiments.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against VHL overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against STING and VHL. An increased STING signal in the this compound-treated sample compared to the control indicates the formation of the ternary complex.
-
sgRNA-mediated VHL Depletion Protocol
-
Lentiviral Transduction:
-
Transduce Caki-1 cells with lentiviral particles carrying sgRNAs targeting VHL or a non-targeting control sgRNA.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Validation of Knockdown:
-
Confirm the depletion of VHL protein levels by Western blotting.
-
-
Degradation Assay:
-
Treat the VHL-depleted and control cells with this compound.
-
Assess STING protein levels by Western blotting as described above. A rescue of STING degradation in the VHL-depleted cells confirms the VHL-dependency of this compound.[1]
-
This guide provides a framework for the rigorous validation of this compound's VHL-dependent mechanism. By employing these comparative analyses and detailed experimental protocols, researchers can confidently characterize the mode of action of this and other VHL-recruiting PROTACs.
References
Confirming STING-Dependent Phenotypes: A Guide to Rescue Experiments
For researchers, scientists, and drug development professionals investigating the STING (Stimulator of Interferon Genes) pathway, definitively linking a cellular phenotype to STING activity is crucial. Rescue experiments serve as a cornerstone of this validation process. This guide compares common approaches to confirm STING-dependent phenotypes, providing experimental data and detailed protocols to aid in experimental design and interpretation.
The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and cyclic dinucleotides (CDNs) to initiate a robust type I interferon (IFN) and pro-inflammatory cytokine response.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making it a key target for therapeutic development.[4][5][6] Consequently, rigorous validation of STING's role in observed phenotypes such as cytokine production, cell death, and anti-tumor immunity is paramount.
Comparison of Rescue Experiment Strategies
A rescue experiment aims to demonstrate that a phenotype observed in the absence of STING can be restored by reintroducing a functional STING protein. This unequivocally links the phenotype to STING function. The primary methods involve using STING-deficient cells and then reconstituting them with wild-type or mutant STING.
| Parameter | Method 1: Transient Transfection | Method 2: Stable Cell Line Generation | Method 3: Retroviral/Lentiviral Transduction |
| Principle | Introduction of a plasmid expressing STING into STING-deficient cells for short-term expression. | Integration of a STING-expressing cassette into the genome of STING-deficient cells for long-term, stable expression. | Use of viral vectors to deliver and integrate the STING gene into STING-deficient cells. |
| Pros | - Rapid and technically straightforward.- Suitable for high-throughput screening. | - Homogeneous and stable STING expression.- Ideal for long-term or complex assays. | - High transduction efficiency in a wide range of cell types, including primary cells.- Stable, long-term expression. |
| Cons | - Heterogeneous expression levels.- Transient expression, not suitable for long-term studies.- Potential for off-target effects due to high plasmid concentration. | - Time-consuming to establish and validate clonal cell lines.- Potential for insertional mutagenesis. | - Requires BSL-2 safety precautions.- More complex protocol than transfection. |
| Typical Application | Initial validation of STING-dependent reporter gene activation (e.g., IFN-β promoter-luciferase). | Studies of STING-dependent cell signaling, cytokine production, and cell death over extended periods. | Reconstitution of STING function in primary immune cells or for in vivo studies.[1] |
Key STING-Dependent Phenotypes and their Measurement
Rescue experiments are designed to confirm the role of STING in various cellular responses. Below are key phenotypes and methods for their quantification.
| Phenotype | Assay | Description | Typical Readout |
| Type I Interferon Production | IFN-β Promoter-Luciferase Reporter Assay | A luciferase gene under the control of the IFN-β promoter is co-transfected with a STING expression vector. STING activation drives luciferase expression. | Luminescence (Relative Light Units - RLU). |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Measures the concentration of secreted IFN-β or other cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[7] | Absorbance, converted to concentration (pg/mL or ng/mL). | |
| qRT-PCR (Quantitative Reverse Transcription PCR) | Measures the mRNA expression levels of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and ISG56.[8][9] | Cycle threshold (Ct) values, normalized to a housekeeping gene. | |
| Signaling Pathway Activation | Western Blot | Detects the phosphorylation of key signaling proteins downstream of STING, such as TBK1 and IRF3.[10] | Band intensity corresponding to phosphorylated proteins. |
| Cell Death | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Measures the metabolic activity of cells, which correlates with cell viability. A decrease in signal indicates cell death. | Absorbance or luminescence. |
| Apoptosis Assays (e.g., Annexin V/PI staining) | Differentiates between live, apoptotic, and necrotic cells using flow cytometry. | Percentage of apoptotic and necrotic cells. | |
| Caspase Activation Assays | Measures the activity of caspases (e.g., Caspase-3/7) that are key mediators of apoptosis.[11] | Fluorescence or luminescence. |
Experimental Protocols
Protocol 1: Rescue of IFN-β Production in STING-Deficient Cells via Transient Transfection
This protocol describes a rescue experiment to confirm that IFN-β production in response to a STING agonist is dependent on STING.
Materials:
-
STING-deficient cells (e.g., Sting-/- Mouse Embryonic Fibroblasts (MEFs) or THP-1-Dual™ KO-STING cells)
-
Wild-type STING expression plasmid (e.g., pCMV-hSTING)
-
IFN-β promoter-luciferase reporter plasmid
-
Control plasmid (e.g., empty vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed STING-deficient cells in a 24-well plate.
-
Co-transfect cells with the IFN-β promoter-luciferase reporter plasmid and either the wild-type STING expression plasmid or an empty vector control.
-
24 hours post-transfection, stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) or a vehicle control for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
Expected Results: A significant increase in luciferase activity will be observed only in cells transfected with the wild-type STING plasmid and stimulated with the STING agonist.
Protocol 2: Assessment of STING-Dependent Cell Death
This protocol details how to confirm that a compound induces cell death through the STING pathway.
Materials:
-
Wild-type and STING-deficient cells
-
Test compound (potential STING-dependent cytotoxic agent)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed wild-type and STING-deficient cells in parallel in a 96-well plate.
-
Treat the cells with a serial dilution of the test compound or a vehicle control.
-
Incubate for 24-48 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
Expected Results: The test compound will induce a dose-dependent decrease in cell viability in wild-type cells, while STING-deficient cells will be significantly more resistant to the compound's cytotoxic effects.
Visualizing the Concepts
To further clarify the experimental logic and pathways, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow of a STING rescue experiment.
Caption: Logical framework for confirming STING-dependency.
Alternative Approaches and Considerations
-
Pharmacological Inhibition: The use of specific STING inhibitors can also help to confirm STING-dependent phenotypes.[12][13] For example, the inhibitor H-151 has been shown to rescue STING-dependent effects.[14] However, the specificity of small molecule inhibitors should always be carefully validated.
-
Genetic Knockdown: RNA interference (siRNA or shRNA) can be used to transiently reduce STING expression. While useful, this approach may result in incomplete knockdown, leading to residual STING activity.
-
Allelic Variants: The human population has several STING variants that can exhibit different responses to agonists.[15] When performing rescue experiments relevant to human biology, it is important to consider which STING allele is being used.
By employing the rigorous approach of rescue experiments, researchers can confidently establish the role of STING in their observed phenotypes, paving the way for a deeper understanding of its function and the development of novel therapeutics.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sanbio.nl [sanbio.nl]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Profile of STING agonist and inhibitor research: a bibliometric analysis [frontiersin.org]
- 5. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Positive feedback regulation of type I interferon by the interferon‐stimulated gene STING | EMBO Reports [link.springer.com]
- 9. Homeostatic regulation of STING protein at the resting-state by stabilizer TOLLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent STING activation stimulates immunogenic cell death to enhance antitumor immunity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of STING-Targeting PROTACs in Diverse Species' Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the STING (Stimulator of Interferon Genes) degrader, UNC9036, and its alternatives across various species' cell lines. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate research tools for studies involving different preclinical models.
The targeted degradation of STING, a key mediator of innate immunity, represents a promising therapeutic strategy for a range of diseases, including autoimmune disorders and cancer. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of STING are at the forefront of this research. However, the efficacy of these molecules can vary between species due to differences in the target protein and the components of the ubiquitin-proteasome system. This guide summarizes the available data on the cross-species activity of this compound and other notable STING PROTACs.
Performance Comparison of STING PROTACs
The following table summarizes the degradation potency (DC50) of this compound and alternative STING-targeting PROTACs in human and murine cell lines. This data is essential for evaluating their potential utility in cross-species research.
| Compound | Target | E3 Ligase Recruited | Human Cell Line | DC50 (Human) | Murine Cell Line | DC50 (Murine) |
| This compound | STING | VHL | Caki-1 (Renal Carcinoma) | 227 nM[1] | Not Reported | Not Reported |
| TH35 | cGAS-STING | CRBN | THP-1 (Monocytic) | 0.9 µM[2] | RAW 264.7 (Macrophage) | 4.6 µM[2] |
| SP23 | STING | CRBN | THP-1 (Monocytic) | 3.2 µM[3][4][5][6] | Not Reported (in vivo efficacy in mice) | Not Reported (in vivo efficacy in mice) |
Note: A lower DC50 value indicates higher potency. The data for SP23 indicates efficacy in a mouse model, suggesting it is active against murine STING, although a specific cellular DC50 value has not been reported.[3][4][5][6]
Signaling Pathway and Experimental Workflow
The development and evaluation of STING-targeting PROTACs involve a series of critical steps, from initial design to in-cell characterization. The following diagrams illustrate the general signaling pathway of STING and a typical experimental workflow for assessing PROTAC-mediated degradation.
Experimental Protocols
A detailed methodology is crucial for the reproducible assessment of PROTAC performance. Below is a standard protocol for determining the degradation of STING in different species' cell lines using Western Blotting.
Objective: To quantify the dose-dependent degradation of STING protein in human, mouse, and rat cell lines following treatment with a STING-targeting PROTAC.
Materials:
-
Human, mouse, and rat cell lines expressing STING (e.g., THP-1, RAW 264.7, L929)
-
Cell culture medium and supplements
-
STING-targeting PROTAC (e.g., this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STING (cross-reactive with human, mouse, and rat if possible, otherwise species-specific)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected human, mouse, and rat cell lines in their respective recommended media.
-
Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the STING-targeting PROTAC in cell culture medium. A typical concentration range would span from low nanomolar to high micromolar to determine the full dose-response curve.
-
Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against STING overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody and washing steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities for STING and the loading control using densitometry software.
-
Normalize the STING band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of STING degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cGAS PROTAC TH35 | cGAS degrader | Probechem Biochemicals [probechem.com]
- 3. STING PROTAC SP23 | STING PROTAC | Probechem Biochemicals [probechem.com]
- 4. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
Safety Operating Guide
Navigating the Disposal of UNC9036: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible handling and disposal of novel chemical entities like UNC9036 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this potent research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles essential information based on general best practices for handling hazardous laboratory chemicals and information on similar compounds.
This compound is a PROTAC-based STING degrader, a molecule designed to induce the degradation of the STING protein.[1][2][3][4] Given its biological activity and as a novel chemical entity, it should be handled with care, assuming it may have hazardous properties.
Immediate Safety and Handling Precautions
Due to the absence of specific toxicity data, it is crucial to handle this compound in a controlled laboratory environment. The following safety measures are recommended based on general guidelines for handling potent chemical compounds.
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Ventilation | Certified chemical fume hood. | To prevent inhalation of any dust or aerosols when handling the solid compound or solutions. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous chemical waste. The following protocol provides a general framework that must be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Waste Stream: Classify all materials contaminated with this compound as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Keep solid waste (e.g., contaminated consumables like pipette tips, tubes, and gloves) separate from liquid waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in an approved sharps container.[5]
-
2. Waste Containerization:
-
Use appropriate, leak-proof, and clearly labeled containers for waste collection. Plastic containers are often preferred to minimize the risk of breakage.
-
Ensure containers are compatible with the waste they are holding (e.g., do not store organic solvent waste in a container that is not solvent-resistant).
3. Labeling:
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The major components and their approximate percentages if it is a solution.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
5. Final Disposal:
-
Never dispose of this compound or its solutions down the sanitary sewer.[6][7] This can disrupt wastewater treatment processes and harm aquatic life.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for scheduling a waste pickup.
Experimental Workflow: Proper Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
This compound Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) that works by inducing the degradation of the STING (Stimulator of Interferon Genes) protein. The degradation process is dependent on the proteasome and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]
The mechanism involves several steps:
-
The diABZI component of this compound binds to and activates STING.
-
The activated STING protein is then phosphorylated.
-
The VHL ligand part of this compound recruits the VHL E3 ubiquitin ligase to the phosphorylated STING.
-
The VHL ligase then ubiquitinates STING, marking it for degradation by the proteasome.
Caption: Signaling pathway of this compound-mediated STING degradation.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem. Always consult your institution's specific guidelines and the most current safety information before handling any chemical.
References
Personal protective equipment for handling UNC9036
Essential Safety and Handling Guide for UNC9036
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a PROTAC-based STING (Stimulator of Interferon Genes) degrader. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document incorporates safety information for one of its components, the VHL ligand VH032, alongside general best practices for handling potent, novel chemical compounds in a research setting.
This compound is intended for research use only. As a novel molecule with a potentially potent biological effect, it should be handled with the utmost care by trained personnel in a controlled laboratory environment.
Core Safety Principles
Due to the absence of a comprehensive toxicological profile for this compound, a conservative approach to handling is recommended. Treat this compound as a potent compound with unknown hazards. The fundamental principles of laboratory safety—engineering controls, administrative controls, and personal protective equipment (PPE)—must be rigorously applied.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and information available for its VHL ligand component.
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times when handling the compound to protect from splashes. Should provide a complete seal around the eyes. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the preparation of stock solutions or large-volume transfers. | |
| Hand Protection | Chemical-Resistant Gloves | Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Double-gloving is recommended. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron or Gown | For procedures with a higher risk of splashes or spills, a chemical-resistant apron or gown should be worn over the lab coat. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or for procedures with a high potential for aerosol generation, a properly fitted NIOSH-approved respirator (e.g., an N95 or higher) should be used. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect the package for any signs of damage or leakage. Wear appropriate PPE during unpacking. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations. |
| Weighing | Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Add the solvent to the compound slowly to avoid splashing. |
| General Handling | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential.
| Procedure | Guideline |
| Spills | In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed, labeled hazardous waste container. For solid spills, carefully scoop the material into a hazardous waste container, avoiding dust generation. Clean the spill area with a suitable decontamination solution. |
| Disposal | Dispose of all waste containing this compound (solid compound, solutions, contaminated disposables) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Decision-Making for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Decision tree for selecting appropriate PPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
